Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQFRXDWBFGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620434 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170011-57-1 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperidine ring and a reactive aminophenyl group, makes it a valuable building block for the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in targeted protein degradation, including a visualization of the PROTAC mechanism.
Chemical and Physical Properties
This compound, with the CAS number 170011-57-1, is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] Its chemical structure combines a lipophilic Boc-protected piperidine moiety with a nucleophilic aromatic amine, rendering it a versatile intermediate for various chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 170011-57-1 | [2] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |
| Molecular Weight | 276.37 g/mol | [2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 117-121 °C | |
| Boiling Point | 412.7 °C (predicted) | |
| Purity | >97.0% (HPLC) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 4.15 (br s, 2H), 3.65 (s, 2H), 2.78 (t, J=12.2 Hz, 2H), 2.50-2.40 (m, 1H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 1.47 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 144.8, 136.2, 127.8, 115.3, 79.4, 43.8, 42.8, 33.2, 28.5 |
| Mass Spectrometry (ESI) | m/z 277.2 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reduction of a nitro group to an amine. The following is a representative protocol.
Materials:
-
tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in methanol.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Secure the reaction vessel to a hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization Protocols
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean NMR tube.
Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
Acquisition Parameters (¹³C NMR):
-
Spectrometer: 101 MHz
-
Solvent: CDCl₃
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
Instrumentation Parameters (ESI-Positive Mode):
-
Ionization mode: ESI+
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
Applications in Drug Discovery: PROTAC Technology
This compound is a crucial building block in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3]
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The piperidine-based structure of the title compound often serves as a rigid and synthetically tractable linker, providing optimal spatial orientation for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
The development and validation of a PROTAC involves a series of in vitro and cellular assays.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a fundamentally important building block in modern drug discovery. Its well-defined chemical properties and versatile reactivity make it an ideal component for the synthesis of complex bioactive molecules. The detailed protocols provided in this guide for its synthesis and characterization offer a practical resource for researchers. Furthermore, its application as a linker in PROTAC technology highlights its significance in the development of novel therapeutics for targeted protein degradation. The continued exploration of this and similar molecular scaffolds will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
In-Depth Technical Guide: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 170011-57-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, detailed synthesis and purification protocols, spectroscopic data, and significant applications in drug discovery, with a focus on its role as a crucial intermediate in the synthesis of targeted therapies.
Physicochemical and Safety Data
This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 170011-57-1 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Melting Point | 119 °C | ChemBK |
| Boiling Point (Predicted) | 412.7 ± 45.0 °C | ChemBK |
| Density (Predicted) | 1.100 ± 0.06 g/cm³ | ChemBK |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General Knowledge |
Safety Information:
This compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Purification
The most common and efficient synthesis of this compound involves a two-step process starting from 1-Boc-4-piperidone. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Materials:
-
1-Boc-4-piperidone
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Sodium borohydride (NaBH₄) (for the subsequent reduction to the saturated piperidine)
Procedure:
-
Suzuki Coupling: To a solution of 1-Boc-4-piperidone and 4-nitrophenylboronic acid in a mixture of toluene, ethanol, and water, is added a palladium catalyst, such as a mixture of palladium(II) acetate and triphenylphosphine, and a base, typically sodium carbonate.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, tert-butyl 4-(4-nitrophenylidene)piperidine-1-carboxylate.
Experimental Protocol: Reduction to this compound
Materials:
-
tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Catalytic Hydrogenation: The crude or purified tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
Typical Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent system may need to be optimized based on the crude product's purity.
Spectroscopic Data
While a specific publication with fully assigned spectra for the title compound was not identified in the search, the following are the expected characteristic peaks based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.6-6.8 | d | 2H | Ar-H (meta to -NH₂) |
| ~4.1-4.3 | br s | 2H | -NH ₂ |
| ~4.0-4.2 | m | 2H | Piperidine -CH ₂ (adjacent to N-Boc) |
| ~2.7-2.9 | t | 2H | Piperidine -CH ₂ (adjacent to N-Boc) |
| ~2.5-2.7 | m | 1H | Piperidine -CH |
| ~1.7-1.9 | m | 2H | Piperidine -CH ₂ |
| ~1.5-1.7 | m | 2H | Piperidine -CH ₂ |
| 1.47 | s | 9H | -C(CH ₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C =O (Boc) |
| ~145 | Ar-C -NH₂ |
| ~136 | Ar-C -Piperidine |
| ~129 | Ar-C H |
| ~115 | Ar-C H |
| ~79 | -C (CH₃)₃ |
| ~44 | Piperidine -C H₂ (adjacent to N-Boc) |
| ~43 | Piperidine -C H |
| ~33 | Piperidine -C H₂ |
| ~28 | -C(C H₃)₃ |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 277.1965
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its bifunctional nature, possessing a protected piperidine nitrogen and a reactive aniline moiety.
Caption: Major applications of the title compound in pharmaceutical synthesis.
Intermediate in the Synthesis of Fentanyl Analogs
The aniline nitrogen of the title compound can be acylated, and the Boc-protecting group can be removed to allow for further functionalization at the piperidine nitrogen. This makes it a key precursor for the synthesis of various fentanyl analogs, which are potent synthetic opioids.
Building Block for PARP Inhibitors (Niraparib Analogs)
The compound is also utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as analogs of Niraparib. In these syntheses, the aniline moiety is typically used to form a core heterocyclic structure, while the piperidine ring provides a key pharmacophoric element for binding to the target enzyme.
Conclusion
This compound is a versatile and valuable intermediate in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its bifunctional nature make it an attractive building block for the construction of complex and biologically active molecules. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this important compound.
References
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a protected piperidine ring and an aniline moiety, making it a versatile intermediate for the synthesis of a wide range of complex target molecules, including active pharmaceutical ingredients (APIs). Its structural motif is found in compounds developed for various therapeutic areas. This guide provides a detailed overview of the primary synthetic pathways to this valuable intermediate, complete with experimental protocols, quantitative data, and process visualizations.
Pathway 1: Reduction of a Nitro Precursor
One of the most common and direct routes to synthesize this compound involves the reduction of its corresponding nitro analogue, tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This method is favored for its high efficiency and relatively clean conversion. The synthesis is typically a two-step process starting from commercially available materials.
Step 1: Synthesis of tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate This intermediate is often prepared via a Suzuki-Miyaura cross-coupling reaction.[1][2]
Step 2: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most frequently employed method due to its high yield and the clean nature of the byproducts.
Experimental Protocol: Catalytic Hydrogenation
A detailed experimental protocol for the reduction step is as follows:
-
Reaction Setup : A solution of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) is prepared in a hydrogenation vessel.
-
Catalyst Addition : A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation : The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Isolation : The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary, though this reaction often yields a product of high purity.
Quantitative Data
| Parameter | Value/Condition |
| Starting Material | tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |
| Primary Reagent | Hydrogen (H₂) |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | Room Temperature |
| Pressure | 1-5 atm |
| Typical Yield | >95% |
| Purity | Often >98% after filtration |
Synthesis Pathway Diagram
Caption: Reduction of the nitro precursor via catalytic hydrogenation.
Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions offer a modular approach to constructing the C-N or C-C bond linking the phenyl and piperidine rings. The Buchwald-Hartwig amination is a prominent example for forming the key C-N bond directly.
Buchwald-Hartwig Amination
This pathway involves the palladium-catalyzed coupling of an aryl halide (or triflate) with a piperidine derivative.[3][4][5] A common strategy is to couple 1-Boc-4-aminopiperidine with a 4-halophenyl derivative, although the reverse is also possible. The reaction's utility stems from its tolerance of various functional groups.[3]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : An oven-dried Schlenk tube or flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).[6]
-
Reagent Addition : 4-Bromoaniline (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate are not the direct reactants for this pathway. Rather, one would use a piperidine amine source and a phenyl halide. For instance, tert-butyl 4-aminopiperidine and 1-bromo-4-nitrobenzene could be coupled, followed by reduction. A more direct route couples a protected aniline with a piperidine halide.
-
Solvent and Reaction : The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2 eq) and the aryl halide (1.0 eq). The mixture is heated (typically 80-110 °C) with stirring.
-
Monitoring : The reaction is monitored by TLC or LC-MS.
-
Work-up : After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Isolation : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data
| Parameter | Value/Condition |
| Starting Materials | Aryl Halide (e.g., 4-bromoaniline deriv.) + Piperidine Amine |
| Catalyst System | Pd Precatalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 70-90% |
Logical Relationship Diagram
Caption: Buchwald-Hartwig amination workflow for C-N bond formation.
Pathway 3: Reductive Amination
Reductive amination provides another convergent approach, starting from a ketone and an amine. In this case, tert-butyl 4-oxopiperidine-1-carboxylate is reacted with aniline in the presence of a reducing agent.[7][8][9] This pathway forms the C-N bond directly at the desired position.
Experimental Protocol: Reductive Amination
-
Reaction Setup : To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)[7][8] and aniline (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), a mild acid catalyst (e.g., acetic acid) may be added to facilitate imine formation.
-
Reducing Agent : A reducing agent is added portion-wise at 0 °C or room temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is mild and selective. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.
-
Reaction : The reaction mixture is stirred at room temperature for several hours to overnight.
-
Monitoring : Progress is monitored by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Work-up : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Isolation : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography.
Quantitative Data
| Parameter | Value/Condition |
| Starting Materials | tert-Butyl 4-oxopiperidine-1-carboxylate + Aniline |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-85% |
Synthesis Pathway Diagram
Caption: Reductive amination of a piperidone with aniline.
Conclusion
The synthesis of this compound can be achieved through several reliable and scalable pathways. The choice of route often depends on factors such as the availability of starting materials, cost, and desired purity. The reduction of the corresponding nitro-compound is frequently the most high-yielding and straightforward method. However, palladium-catalyzed cross-coupling and reductive amination offer greater flexibility and modularity for generating analogues and are powerful tools in the arsenal of the medicinal chemist. Each method presents a viable strategy for producing this critical intermediate for pharmaceutical research and development.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Tert-butyl 4-oxopiperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 8. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. indiamart.com [indiamart.com]
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate molecular weight and formula
An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Data Summary
The quantitative data for this compound is summarized in the table below for easy reference.
| Identifier | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 276.37 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 170011-57-1 | [1][2] |
| Synonyms | 1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic acid tert-butyl ester | [1] |
Experimental Protocols
The following sections detail representative methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Reductive Amination
A common route for the synthesis of this compound involves the reductive amination of 1-Boc-4-piperidone with aniline.
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 1-Boc-4-piperidone and aniline in dichloroethane.
-
Add sodium triacetoxyborohydride to the solution in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes.
Analytical Protocol: Purity and Identity Confirmation
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis workflow and a potential application in a signaling pathway context.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Hypothetical role as a kinase inhibitor in a signaling pathway.
References
Technical Guide: Spectral Analysis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and expected spectral data for the characterization of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The information presented herein is essential for identity confirmation, purity assessment, and quality control during the drug development process.
Compound Information
| Compound Name | This compound |
| Synonyms | 1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester |
| CAS Number | 170011-57-1 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Structure | NH₂ |
Spectral Data Summary
While specific, authenticated spectra for this compound are not publicly available in spectral databases, the following tables summarize the expected data based on its chemical structure and analysis of similar compounds. This data is crucial for researchers to compare against their own experimental results.
NMR Spectral Data
2.1.1. ¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 | Doublet | 2H | Ar-H (ortho to NH₂) |
| ~ 6.6 | Doublet | 2H | Ar-H (meta to NH₂) |
| ~ 4.1 | Broad Multiplet | 2H | Piperidine-H (axial, adjacent to N-Boc) |
| ~ 3.5 | Broad Singlet | 2H | NH₂ |
| ~ 2.8 | Multiplet | 2H | Piperidine-H (equatorial, adjacent to N-Boc) |
| ~ 2.5 | Multiplet | 1H | Piperidine-H (methine) |
| ~ 1.8 | Multiplet | 2H | Piperidine-H (axial) |
| ~ 1.6 | Multiplet | 2H | Piperidine-H (equatorial) |
| 1.45 | Singlet | 9H | tert-Butyl (-C(CH₃ )₃) |
2.1.2. ¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 154.8 | Carbonyl C =O (Boc) |
| ~ 144.5 | Aromatic C -NH₂ |
| ~ 135.0 | Aromatic C -C (ipso) |
| ~ 129.0 | Aromatic C H (ortho to NH₂) |
| ~ 115.0 | Aromatic C H (meta to NH₂) |
| ~ 79.5 | Quaternary C (tert-Butyl) |
| ~ 44.0 | Piperidine C H₂ (adjacent to N-Boc) |
| ~ 42.0 | Piperidine C H (methine) |
| ~ 32.0 | Piperidine C H₂ |
| ~ 28.4 | tert-Butyl (C H₃)₃ |
HPLC and LC-MS Data
2.2.1. High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Purity | >97.0% (as specified by commercial suppliers)[1] |
| Retention Time (t_R_) | Dependent on specific method conditions |
2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Value |
| [M+H]⁺ (Calculated) | 277.1916 m/z |
| [M+H]⁺ (Observed) | Expected to be within ± 5 ppm of calculated value |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques, based on established protocols for similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 0-12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width : 0-220 ppm.
-
Number of Scans : 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay : 2 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Solvent A : Water + 0.1% Formic Acid
-
Solvent B : Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program :
-
Start at 5-10% B.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 5-10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
LC Conditions : Utilize the same column and mobile phase conditions as described for the HPLC analysis.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive ion mode.
-
Mass Range : Scan from m/z 100 to 500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : As recommended by the instrument manufacturer.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for NMR Analysis.
Caption: Workflow for HPLC and LC-MS Analysis.
References
An In-depth Technical Guide to the Solubility of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. This guide will equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings.
Chemical Profile
-
IUPAC Name: this compound[1]
-
Synonyms: 4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester, 1-(tert-Butoxycarbonyl)-4-(4-aminophenyl)piperidine, 1-Boc-4-(4-aminophenyl)piperidine[2]
-
Molecular Formula: C₁₆H₂₄N₂O₂[1]
-
Molecular Weight: 276.37 g/mol [1]
Predicted Solubility Characteristics
The principle of "like dissolves like" suggests that the solubility of a compound is dependent on the polarity of the solvent relative to the solute. This compound possesses both polar (amine group) and non-polar (tert-butyl and phenyl groups) functionalities. Therefore, its solubility is expected to vary across different solvents. It is predicted to have higher solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and lower solubility in highly polar protic solvents like water, and non-polar solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Water | 25 | HPLC-UV | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | HPLC-UV | |
| Methanol | 25 | HPLC-UV | |
| Ethanol | 25 | HPLC-UV | |
| Isopropanol | 25 | HPLC-UV | |
| Acetonitrile | 25 | HPLC-UV | |
| Tetrahydrofuran (THF) | 25 | HPLC-UV | |
| Dichloromethane (DCM) | 25 | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |
| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV |
Experimental Protocols
The following section details the recommended experimental protocol for determining the thermodynamic solubility of this compound using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Methodology: Shake-Flask Solubility Determination
This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4]
3. Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
4. Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.
-
Develop a suitable HPLC method for the compound. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good peak shape and retention time. The UV detector wavelength should be set to the absorbance maximum of the compound.
-
Inject the standard solutions to create a calibration curve by plotting peak area against concentration.[5]
-
Inject the filtered supernatant from the solubility experiment.
-
Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.[5] This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
This detailed guide provides the necessary framework for researchers to accurately determine the solubility of this compound. The provided experimental protocol is based on established methods to ensure the generation of high-quality, reliable data essential for drug development and other scientific research.
References
Navigating the Safe Handling of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The following sections detail the known hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory and research environment.
Chemical Identification and Physical Properties
This compound is a chemical compound commonly used as a building block in medicinal chemistry and drug discovery. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 276.37 g/mol | --INVALID-LINK-- |
| CAS Number | 170011-57-1 | --INVALID-LINK-- |
| Appearance | Solid, powder | [Various MSDS] |
| Solubility | Not soluble in water | [Various MSDS] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification: [1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash hands thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Toxicological Information
| Toxicological Endpoint | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[4][5] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[4][5]
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk of exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this chemical:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[6] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[6] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[6] |
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release:
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent product from entering drains.[4]
-
Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are specific to the research being conducted and are not publicly available in safety documents. Researchers should develop and validate their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide.
Disclaimer: This document is intended as a guide for trained professionals and is based on currently available information. It is not a substitute for a comprehensive risk assessment. All users should consult original safety data sheets and follow all institutional safety protocols.
References
Physical and chemical properties of 1-Boc-4-(4-aminophenyl)piperidine
An In-depth Technical Guide to 1-Boc-4-(4-aminophenyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-(4-aminophenyl)piperidine, a versatile building block in medicinal chemistry and materials science. The document details the compound's structural characteristics, physical constants, and spectroscopic data. Furthermore, it outlines key experimental protocols for its synthesis and analysis, and discusses its applications, particularly as a key intermediate in the development of pharmaceuticals. Safety and handling information is also provided to ensure proper laboratory practice.
Chemical Identity and Structure
1-Boc-4-(4-aminophenyl)piperidine, with the CAS number 170011-57-1, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 4-aminophenyl moiety.[1][2] This structure makes it a valuable intermediate in organic synthesis. The Boc group provides stability and allows for selective reactions, while the aromatic amine serves as a key functional group for further molecular elaboration.[3][4]
References
The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical context of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This versatile bifunctional molecule has emerged as a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, identified by its CAS number 170011-57-1, is a heterocyclic compound featuring a piperidine ring substituted with a 4-aminophenyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This unique structure, combining a protected secondary amine and a primary aromatic amine, makes it a highly valuable building block in medicinal chemistry. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective reactions at the arylamine, while the piperidine and phenyl rings serve as common scaffolds in numerous drug candidates.
While the precise date and individual credited with the initial synthesis of this compound are not prominently documented in readily available scientific literature, its appearance in chemical supplier catalogs and patent literature from the early 2000s onwards indicates its growing importance as a commercially available intermediate for drug discovery programs. The PubChem entry for this compound was created on December 5, 2007.[1]
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 170011-57-1 | [2][3] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 276.37 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Boc-4-(4-aminophenyl)piperidine, 4-(4-Aminophenyl)piperidine-1-carboxylic acid tert-butyl ester | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-156 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the protection of the piperidine nitrogen of 4-(4-aminophenyl)piperidine with a Boc group.
Boc Protection of 4-(4-aminophenyl)piperidine
This method involves the reaction of 4-(4-aminophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
To a solution of 4-(4-aminophenyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added a base, typically triethylamine (1.1 equivalents). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equivalents) dissolved in the same solvent is added dropwise. The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Boc Protection:
References
Methodological & Application
Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: An Essential Intermediate for Pharmaceutical Development
Abstract
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents. Its structure, featuring a Boc-protected piperidine ring coupled with an aniline moiety, makes it a versatile intermediate for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound, commencing with the protection of 4-(4-nitrophenyl)piperidine, followed by the catalytic hydrogenation of the nitro group. This application note is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The synthesis of complex organic molecules with potential therapeutic applications often relies on the availability of versatile and well-characterized building blocks. This compound serves as a key intermediate in the preparation of numerous active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The primary synthetic route involves a two-step process: the N-Boc protection of 4-(4-nitrophenyl)piperidine and the subsequent reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for this reduction.
Overall Reaction Scheme
Caption: Overall synthetic route.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This procedure details the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
4-(4-nitrophenyl)piperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-(4-nitrophenyl)piperidine hydrochloride and dissolve it in a mixture of water and dichloromethane (or THF).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a base (e.g., triethylamine or a saturated solution of sodium bicarbonate) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Part 2: Synthesis of this compound
This protocol describes the reduction of the nitro group to an amine via catalytic hydrogenation.
Materials:
-
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or cylinder
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a reaction flask, dissolve Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the flask under a stream of inert gas. Caution: Pd/C is flammable and pyrophoric, especially when dry. Handle with care in an inert atmosphere.
-
Seal the reaction vessel and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure from a cylinder) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with the solvent.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Compound Name | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | 4-(4-nitrophenyl)piperidine HCl | (Boc)₂O, Et₃N | DCM/Water | 16 h | RT | ~95 | >95 (NMR) |
| This compound | Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | 10% Pd/C, H₂ | Methanol | 4 h | RT | ~98 | >97 (HPLC) |
Characterization Data
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 8.8 Hz, 2H), 4.28 (br d, J = 13.2 Hz, 2H), 2.85 (t, J = 12.4 Hz, 2H), 2.78-2.68 (m, 1H), 1.90 (d, J = 12.8 Hz, 2H), 1.70-1.58 (m, 2H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.6, 147.0, 146.8, 128.1, 123.9, 80.0, 44.0, 42.1, 31.8, 28.4.
This compound: [1]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.01 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 4.20 (br d, J = 13.2 Hz, 2H), 3.60 (s, 2H, NH₂), 2.75 (t, J = 12.4 Hz, 2H), 2.48-2.38 (m, 1H), 1.78 (d, J = 12.4 Hz, 2H), 1.55-1.45 (m, 2H), 1.47 (s, 9H).[1]
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.9, 145.0, 137.9, 127.8, 115.2, 79.4, 44.6, 42.8, 33.0, 28.5.[1]
Experimental Workflow Diagram
Caption: Detailed experimental workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Palladium on carbon (Pd/C) is highly flammable and can be pyrophoric, especially when dry. Handle it in an inert atmosphere and never allow the catalyst to dry out after use.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby and that the system is properly sealed and purged.
-
Handle all organic solvents with care as they are flammable and may have associated health risks.
Conclusion
The two-step synthesis of this compound presented here is a robust and high-yielding protocol suitable for laboratory-scale preparation. This versatile intermediate can be used in a variety of subsequent reactions for the development of novel pharmaceutical compounds. The provided experimental details and characterization data will be a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive aniline moiety, allows for sequential and site-selective modifications, making it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This document provides an overview of its application in the discovery of targeted therapies, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and synthetic opioids. Detailed experimental protocols for the synthesis of key drug molecules and diagrams of relevant signaling pathways are also presented.
Application in PARP Inhibitor Synthesis: Niraparib
(3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key chiral intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in cancer therapy.[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]
Signaling Pathway: PARP Inhibition and DNA Repair
The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors like Niraparib.
Quantitative Data: Activity of PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of Niraparib and other PARP inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Niraparib | PARP1 | 3.8 | BRCA1-mutant (MDA-MB-436) | 18 | |
| Niraparib | PARP2 | 2.1 | BRCA1-mutant (SUM149) | 24 | |
| Olaparib | PARP1 | 1.2 | - | - | [5] |
| Olaparib | PARP2 | 0.3 | - | - | [5] |
| Rucaparib | PARP1 | 1.4 | - | - | [5] |
| Rucaparib | PARP2 | 0.2 | - | - | [5] |
| Talazoparib | PARP1 | 0.6 | - | - | [5] |
| Talazoparib | PARP2 | 0.2 | - | - | [5] |
Experimental Protocol: Synthesis of Niraparib Intermediate
The following protocol describes a key step in the synthesis of Niraparib, starting from the chiral intermediate (3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. This is a representative procedure based on literature.[6][7]
Step 1: Reaction with 3-formyl-2-nitrobenzoic acid methyl ester
-
Materials:
-
(3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
3-formyl-2-nitrobenzoic acid methyl ester
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve (3S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate and 3-formyl-2-nitrobenzoic acid methyl ester in ethanol in a round-bottom flask.[6]
-
Stir the mixture and heat to reflux.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting intermediate can be carried forward to the next step which typically involves cyclization with sodium azide in DMF to form the indazole ring.[6]
-
Subsequent steps include amidation and Boc-deprotection to yield Niraparib.[6]
-
Application in Synthetic Opioid Synthesis: Fentanyl
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (a close analog of the title compound) is a precursor to 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate in the synthesis of Fentanyl and its analogs.[8][9] Fentanyl is a potent synthetic opioid agonist that primarily acts on the μ-opioid receptor.[10]
Signaling Pathway: Mu-Opioid Receptor Activation
The diagram below illustrates the signaling cascade following the activation of the μ-opioid receptor by an agonist like Fentanyl.
Experimental Protocol: Synthesis of Fentanyl from a Boc-protected Precursor
This protocol outlines the synthesis of Fentanyl from tert-butyl 4-(phenylamino)piperidine-1-carboxylate, which involves deprotection followed by acylation.[8][11]
Step 1: Boc Deprotection
-
Materials:
-
tert-butyl 4-(phenylamino)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve tert-butyl 4-(phenylamino)piperidine-1-carboxylate in DCM.
-
Add TFA or a solution of HCl in dioxane dropwise at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-phenyl-N-(piperidin-4-yl)amine.
-
Step 2: Acylation to Fentanyl
-
Materials:
-
N-phenyl-N-(piperidin-4-yl)amine (from Step 1)
-
Propionyl chloride
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve N-phenyl-N-(piperidin-4-yl)amine in DCM and cool in an ice bath.
-
Add triethylamine or DIPEA to the solution.
-
Add propionyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield Fentanyl.[11]
-
Conclusion
This compound and its analogs are indispensable tools in modern drug discovery. Their utility in the synthesis of complex and potent therapeutic agents like Niraparib and Fentanyl highlights their importance as versatile synthetic intermediates. The provided protocols and pathway diagrams offer a foundational understanding for researchers aiming to leverage this scaffold in the development of novel therapeutics.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.
References
- 1. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 4-ANPP - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in Modern Medicinal Chemistry
Yantai, Shandong, People's Republic of China - Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate has emerged as a crucial scaffold in medicinal chemistry, enabling the synthesis of a diverse range of therapeutic agents. Its unique structural features, combining a piperidine ring with a protected aniline moiety, provide a versatile platform for generating molecules with significant biological activity. This document details its application in the development of targeted therapies, particularly in the realm of kinase inhibitors, and provides protocols for its utilization in synthetic chemistry.
Application in Kinase Inhibitor Synthesis
The 4-aminophenylpiperidine core is a key pharmacophore in a number of potent and selective kinase inhibitors. This is primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of this class of drugs. The Boc-protected piperidine allows for further chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a hallmark of non-small cell lung cancer (NSCLC). While early-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the C797S mutation, has necessitated the development of fourth-generation inhibitors. This compound serves as a foundational element in the construction of these next-generation therapeutics.
Recent studies have focused on designing inhibitors that can overcome the resistance conferred by the C797S mutation. For instance, a series of novel cyclopropanesulfonamide derivatives were synthesized, with some compounds demonstrating exceptional in vitro activity against EGFR kinases harboring this mutation.[1] One representative compound, 52 , showed potent inhibitory activity against EGFRL858R/T790M/C797S with an IC50 of 0.55 nM and significantly inhibited the proliferation of Ba/F3 cells with the same mutation with an IC50 of 43.28 nM.[2]
Table 1: In Vitro Activity of a Fourth-Generation EGFR Inhibitor
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| 52 | EGFRL858R/T790M/C797S | 0.55 | Ba/F3-EGFRL858R/T790M/C797S | 43.28 |
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies. Ibrutinib, a potent and orally active BTK inhibitor, and its analogs often feature a piperidine-based scaffold that can be derived from precursors similar to this compound.
The development of both irreversible and reversible BTK inhibitors has been an active area of research. One study reported a series of irreversible BTK inhibitors with a 6-amino-1,3,5-triazine scaffold, where compound C11 exhibited a potent BTK IC50 of 17.0 nM and showed a desirable selectivity profile over EGFR.[3] Another study on aminopyrazole carboxamide-based inhibitors identified compound 11b with a BTK IC50 of 0.18 nM.[4]
Table 2: In Vitro Activity of BTK Inhibitors
| Compound | Target | IC50 (nM) |
| C11 | BTK | 17.0 |
| 11b | BTK | 0.18 |
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound and its analogs are valuable linkers in the synthesis of PROTACs.[5][6][7] The aniline nitrogen provides a convenient attachment point for a linker connected to an E3 ligase ligand, while the piperidine moiety can be incorporated into the warhead that binds to the protein of interest.
Recent advancements have seen the development of PROTACs targeting a variety of proteins implicated in cancer and other diseases. For example, a VHL-based PROTAC, PROTAC 26 , which incorporates an ibrutinib-based warhead, degrades BTK with a DC50 of 6.2 nM and a Dmax greater than 99% in human Burkitt lymphocyte Namalwa cells.[8]
Table 3: Activity of a BTK-Degrading PROTAC
| Compound | Target | Cell Line | DC50 (nM) | Dmax |
| PROTAC 26 | BTK | Namalwa | 6.2 | >99% |
Experimental Protocols
The following protocols provide a general framework for the utilization of this compound in the synthesis of kinase inhibitors.
Protocol 1: Amide Bond Formation for Kinase Inhibitor Synthesis
This protocol outlines a standard procedure for the coupling of this compound with a carboxylic acid, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq) or DCC (1.2 eq).
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Workflow for amide bond formation.
Protocol 2: Boc-Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common step to liberate the piperidine nitrogen for further functionalization.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (5-10 equivalents) or a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Caption: Workflow for Boc-deprotection.
Signaling Pathways
The inhibitors synthesized using this compound often target key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway
EGFR activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell growth, proliferation, and survival. The synthesized inhibitors aim to block these pathways at the receptor level.
Caption: EGFR signaling pathway and inhibition.
BTK Signaling Pathway
In B-cells, BTK is a key mediator of B-cell receptor (BCR) signaling. Upon BCR activation, BTK is phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which ultimately results in B-cell proliferation and survival. BTK inhibitors block this process.
Caption: BTK signaling pathway and inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols cover two primary methods for introducing alkyl groups onto the aniline nitrogen: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
This compound is a versatile building block in medicinal chemistry. The amino group on the phenyl ring serves as a crucial handle for further functionalization, including N-alkylation, to generate a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. The selection of the appropriate N-alkylation strategy is critical to achieving desired products in high yield and purity.
Two of the most common and effective methods for the N-alkylation of anilines are direct alkylation with alkyl halides and reductive amination.
-
Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to modulate the reactivity and prevent over-alkylation.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers high chemoselectivity and is often preferred for its mild reaction conditions.
Reaction Pathways
The following diagram illustrates the two primary N-alkylation pathways for this compound.
Caption: General reaction pathways for N-alkylation.
Experimental Protocols
The following sections provide detailed experimental protocols for the N-alkylation of this compound.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation using an alkyl halide and a suitable base. The reaction conditions can be optimized by varying the base, solvent, and temperature.
Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation protocol.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF, 10 mL per mmol of substrate), add the base (e.g., K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Direct N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| Benzyl Bromide | K₂CO₃ | MeCN | 70 | 8 | 90-98 |
| n-Propyl Bromide | NaH | THF | 50 | 16 | 75-85 |
| Isopropyl Bromide | DIPEA | DMF | 80 | 24 | 60-70 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Protocol 2: Reductive Amination with Carbonyl Compounds
This protocol provides a general method for the N-alkylation of this compound via reductive amination. This method is particularly useful for introducing secondary and tertiary alkyl groups.
Workflow for Reductive Amination
Caption: Workflow for the reductive amination protocol.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetaldehyde, acetone, benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in the chosen solvent (e.g., DCE, 15 mL per mmol of substrate), add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetaldehyde | NaBH(OAc)₃ | DCE | 25 | 4 | 90-98 |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 6 | 88-95 |
| Benzaldehyde | NaBH₃CN | MeOH | 25 | 12 | 85-92 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 8 | 92-97 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium cyanoborohydride is toxic and should be handled with caution. Acidic work-up should be avoided to prevent the formation of hydrogen cyanide gas.
Conclusion
The protocols described in this document provide reliable and versatile methods for the N-alkylation of this compound. The choice between direct N-alkylation and reductive amination will depend on the desired alkyl group and the overall synthetic strategy. For simple primary alkyl groups, direct alkylation is often efficient. For the introduction of more complex or sterically hindered groups, reductive amination is generally the preferred method due to its mild conditions and high selectivity. Proper optimization of the reaction conditions as outlined in the tables will enable researchers to synthesize a wide array of N-alkylated derivatives for their drug discovery and development programs.
Applications of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a versatile bifunctional building block widely employed in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a reactive aniline moiety, makes it an ideal starting material for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other biologically active compounds. The Boc protecting group provides stability and allows for selective reactions at the aniline nitrogen, while the piperidine scaffold is a common motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Amide Bond Formation: The primary amino group of the aniline moiety readily participates in acylation reactions with carboxylic acids, acid chlorides, and other acylating agents to form amide bonds. This is a cornerstone reaction in the synthesis of numerous active pharmaceutical ingredients (APIs).
-
Urea and Thiourea Synthesis: The aniline functionality can be readily converted into ureas and thioureas through reactions with isocyanates, isothiocyanates, or their synthetic equivalents. These moieties are prevalent in many kinase inhibitors and other targeted therapeutics.
-
Cross-Coupling Reactions: The aniline nitrogen can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This allows for the construction of complex biaryl amine structures.
-
Reductive Amination: The primary amine can undergo reductive amination with aldehydes and ketones to form secondary amines, providing a straightforward method for introducing further diversity into the molecular scaffold.
Experimental Protocols and Data
This section provides detailed experimental protocols for the aforementioned applications, along with representative quantitative data.
Amide Bond Formation: Synthesis of N-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)benzamide
This protocol details a standard amide coupling reaction using a carboxylic acid activated with EDC and HOBt.
Reaction Scheme:
Caption: Amide bond formation.
Protocol:
To a solution of this compound (1.0 eq), benzoic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq) in dichloromethane (CH2Cl2) is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is diluted with CH2Cl2 and washed successively with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Benzoic Acid | EDCI, HOBt, DIPEA | CH2Cl2 | 12 | rt | 83.3 |
| This compound | 4-Fluorobenzoic Acid | EDCI, HOBt, DIPEA | CH2Cl2 | 12 | rt | 74 |
| This compound | 4-Methylbenzoic Acid | EDCI, HOBt, DIPEA | CH2Cl2 | 12 | rt | 55.5 |
Data is representative and may vary based on specific substrate and reaction conditions.[1]
Urea Synthesis: Synthesis of 1-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)-3-phenylurea
This protocol describes the formation of a urea by reacting the aniline with an isocyanate.
Reaction Scheme:
Caption: Urea synthesis.
Protocol:
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere is added phenyl isocyanate (1.05 eq) dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The resulting precipitate is collected by filtration, washed with cold CH2Cl2, and dried under vacuum to afford the desired urea derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Phenyl isocyanate | CH2Cl2 | 2 | rt | >95 |
| This compound | 4-Chlorophenyl isocyanate | CH2Cl2 | 2 | rt | >95 |
Yields are typically high for this type of reaction.
Buchwald-Hartwig Amination: Synthesis of tert-butyl 4-(4-(pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate
This protocol outlines a palladium-catalyzed C-N cross-coupling reaction.
Reaction Scheme:
Caption: Buchwald-Hartwig amination.
Protocol:
An oven-dried reaction vessel is charged with this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (5 mol%), XPhos (7 mol%), and sodium tert-butoxide (NaOtBu) (2.2 eq). Dry toluene is added, and the vessel is sealed and heated to 110-120 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM), washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.[2]
Quantitative Data:
| Amine | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Chloropyrimidine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate to high |
| Diphenylamine | 4-Chloroanisole | Pd2(dba)3 / tBu3P·HBF4 | NaOtBu | Toluene | reflux | 16 | 65 |
Specific yield for the target reaction is not available in the provided search results, but similar reactions suggest moderate to high yields are achievable. The second entry provides data for a related Buchwald-Hartwig amination.[2][3]
Reductive Amination: Synthesis of tert-butyl 4-(4-(benzylamino)phenyl)piperidine-1-carboxylate
This protocol details the formation of a secondary amine via reductive amination.
Experimental Workflow:
Caption: Reductive amination workflow.
Protocol:
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (CH2Cl2) is added sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the slow addition of saturated aqueous NaHCO3 solution. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Benzaldehyde | NaBH(OAc)3 | CH2Cl2 | 16 | rt | High |
| N-BOC-4-piperidinone | Aniline | STAB | CH2Cl2 | 16 | rt | High |
Specific yield for the target reaction is not available in the provided search results, but this reaction is generally high-yielding. The second entry shows a similar reductive amination with a high yield.[4]
Signaling Pathways and Biological Relevance
Molecules synthesized using this compound are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer and inflammation. A common target class is protein kinases.
Generic Kinase Inhibition Pathway:
Caption: Kinase inhibition mechanism.
For example, derivatives of this building block have been incorporated into inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5][6] PARP inhibitors have shown significant efficacy in treating cancers with mutations in BRCA1 or BRCA2 genes, an example of synthetic lethality.[6]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly for the development of novel therapeutics, is well-established. The protocols provided herein offer a starting point for the application of this compound in a variety of key chemical transformations. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Development using tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by co-opting the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.
This document provides detailed application notes and protocols for the use of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate as a rigid linker in the development of PROTACs. The piperidine moiety can enhance metabolic stability and provide a defined spatial orientation for the two ligands.[2]
Physicochemical Properties of the Linker
This compound provides a versatile scaffold for PROTAC synthesis. The Boc-protected piperidine offers a rigid structure, while the aniline functional group serves as a key attachment point for either the POI ligand or the E3 ligase ligand through amide bond formation.
| Property | Value | Reference |
| Molecular Formula | C16H24N2O2 | [3] |
| Molecular Weight | 276.37 g/mol | [3] |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
PROTAC Synthesis Protocol
This protocol describes a general method for synthesizing a PROTAC using this compound as the linker. The synthesis involves a two-step amide coupling process.
Step 1: Coupling of the first ligand (POI or E3 Ligase Ligand) to the linker
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid-functionalized first ligand (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected PROTAC intermediate by flash column chromatography on silica gel.
Step 2: Deprotection and coupling of the second ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.
-
Second Amide Coupling: Dissolve the deprotected intermediate and the carboxylic acid-functionalized second ligand (1.0 eq) in anhydrous DMF.
-
Coupling and Reaction: Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and act as a base for the coupling) and stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Final Work-up and Purification: Perform a similar work-up as in Step 1. Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity. Characterize the final product by LC-MS and NMR.
Quantitative Data Presentation
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC A | VHL Ligand | 4-aminophenylpiperidine | BRD4 | 22Rv1 | ~25 | >90 | Illustrative |
| GP262 | VH032 (AHPC-based) | C8 alkyl | p110α | MDA-MB-231 | 227.4 | 71.3 | [4] |
| HDAC-PROTAC 7 | VHL Ligand | Benzamide-based | HDAC1 | HCT116 | 910 | >50 | [5] |
| HDAC-PROTAC 9 | VHL Ligand | Benzamide-based | HDAC1 | HCT116 | 550 | >50 | [5] |
| KRAS G12C PROTAC | VHL Ligand | Not Specified | KRAS G12C | NCI-H2030 | 590 | Not Specified | [6] |
| BCL-XL PROTAC | CRBN Ligand | Not Specified | BCL-XL | MOLT-4 | 63 | 90.8 | [] |
Note: The data for "Hypothetical PROTAC A" is an estimation based on typical values for potent BRD4 degraders and serves as a target for optimization.
Experimental Protocols
Protocol 1: Protein Degradation Analysis by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[3][8]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (stock in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically in a range from 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a desired period (e.g., 18-24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a membrane.[8]
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[2][10]
Materials:
-
Cell line of interest
-
PROTAC compound (stock in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound and a vehicle control. Incubate for a desired period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.[10]
Protocol 3: In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[11][12]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant purified target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Reaction Setup: On ice, assemble the reaction mixture containing E1, E2, E3, POI, ubiquitin, and the PROTAC in the reaction buffer. Include a control reaction with DMSO instead of the PROTAC.[12]
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[11]
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[12]
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against the target protein to detect the polyubiquitin chains as a high-molecular-weight smear or ladder.[12]
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can be readily incorporated into diverse PROTAC designs. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker. While specific performance data for this exact linker is still emerging, the provided methodologies and comparative data for similar structures will enable researchers to effectively design, synthesize, and characterize novel protein degraders for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Purification of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. Due to the basic nature of the secondary amine in the piperidine ring and the primary aromatic amine, special considerations are required to avoid poor separation, peak tailing, and potential on-column degradation that can occur on acidic silica gel. This protocol incorporates a basic modifier in the mobile phase to ensure a high-purity product with good recovery.
Chromatographic Purification Strategy
The primary challenge in the purification of amino-containing compounds on silica gel is the interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface. This can lead to strong adsorption of the compound, resulting in broad, tailing peaks and poor separation from impurities. To mitigate these undesirable interactions, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA effectively neutralizes the acidic sites on the silica gel, allowing for symmetrical peak shapes and efficient elution of the target compound.
A gradient elution method, starting with a less polar solvent system and gradually increasing the polarity, is employed to first elute non-polar impurities, followed by the product, and finally any more polar byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).
Experimental Protocol
This protocol outlines a representative method for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA, >99%)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Flash chromatography system or manual setup with air pressure regulation
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a mobile phase of 70:30:1 Hexane:Ethyl Acetate:Triethylamine.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
The target compound is expected to have an Rf value of approximately 0.3-0.4 in this system. This will help in identifying the product-containing fractions during column chromatography.
-
-
Column Preparation (Slurry Packing Method):
-
Place a cotton or glass wool plug at the bottom of the chromatography column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10:1 Hexane:Ethyl Acetate:TEA). Use approximately 50-100 g of silica gel for 1 g of crude material.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica gel. Ensure the solvent level does not drop below the top of the sand layer.
-
-
Sample Preparation and Loading:
-
Dissolve approximately 1 gram of the crude this compound in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
Add a small amount of silica gel (approx. 1-2 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally provides better resolution.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase (90:10:1 Hexane:Ethyl Acetate:TEA).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
2 column volumes of 90:10:1 Hexane:Ethyl Acetate:TEA
-
5 column volumes of a linear gradient from 90:10:1 to 60:40:1 Hexane:Ethyl Acetate:TEA
-
Hold at 60:40:1 Hexane:Ethyl Acetate:TEA until the product has fully eluted.
-
-
Collect fractions of appropriate volume (e.g., 20-25 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the same mobile phase as in the initial analysis.
-
Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to remove the solvents.
-
To remove residual triethylamine, the resulting solid can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a mild aqueous acid (e.g., dilute HCl), followed by extraction and drying. However, for many applications, high vacuum drying is sufficient.
-
Dry the purified product under high vacuum to obtain a solid.
-
Determine the yield and assess the purity by analytical methods such as HPLC, NMR, and mass spectrometry.
-
Data Presentation
The following table summarizes the representative quantitative data for the purification of this compound by flash column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 40 mm (ID) x 200 mm (Length) |
| Crude Sample Load | 1.0 g |
| Sample Loading Method | Dry Loading on Silica Gel |
| Mobile Phase A | Hexane with 1% Triethylamine |
| Mobile Phase B | Ethyl Acetate with 1% Triethylamine |
| Gradient Profile | 10% to 40% B over 5 column volumes |
| Flow Rate | ~20 mL/min |
| Fraction Size | 20 mL |
| TLC Mobile Phase | 70:30:1 Hexane:Ethyl Acetate:TEA |
| Expected Rf of Product | ~0.35 |
| Expected Yield | 85-95% (depending on crude purity) |
| Expected Purity | >98% (by HPLC) |
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Conclusion
The described flash column chromatography protocol provides an effective and reproducible method for the purification of this compound. The key to a successful purification is the addition of triethylamine to the mobile phase to suppress the undesirable interactions with the silica gel stationary phase. This method yields a high-purity product suitable for use in further research and drug development activities. The provided workflow and data table serve as a valuable guide for scientists and researchers working with this important synthetic intermediate.
Application Notes and Protocols for the Boc Deprotection of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in pharmaceutical and medicinal chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed experimental protocols for the deprotection of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate to yield 4-(piperidin-4-yl)aniline, a valuable intermediate in the synthesis of various biologically active molecules. Two common and effective methods are presented: one employing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrochloric acid (HCl) in dioxane.
Chemical Reaction
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound using two different acid-mediated protocols. These values are based on established chemical principles and analogous reactions found in the literature.[1][2]
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol (MeOH) |
| Equivalents of Acid | 10 - 20 eq. | 3 - 5 eq. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >90% (as TFA salt) | >90% (as HCl salt) |
| Reaction Monitoring | TLC, LC-MS | TLC, LC-MS |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a common and highly effective method for Boc group removal.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1 M). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, slowly add TFA (10-20 eq.) to the reaction mixture. A color change may be observed upon the addition of the acid.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid. Continue the addition until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Product Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(piperidin-4-yl)aniline. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is an alternative to the TFA method and can be advantageous if the trifluoroacetate salt of the product is undesirable for subsequent steps.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane or Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Addition of HCl: To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 eq.).
-
Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution.
-
Product Isolation:
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 4-(piperidin-4-yl)aniline as its hydrochloride salt.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols: The Role of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology and immunology.[1][2][3] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a vital component of the B-cell receptor (BCR) signaling pathway and plays a pivotal role in B-cell development, activation, and survival.[1][4] Consequently, inhibitors of BTK have emerged as highly effective therapies for various B-cell malignancies.[5][6]
The chemical scaffold of an inhibitor is critical to its potency and selectivity. Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a highly valuable building block in the synthesis of kinase inhibitors. Its piperidine ring provides a three-dimensional structural element that can be optimized for binding in the kinase active site, while the aniline group serves as a key handle for coupling with various heterocyclic cores common in kinase inhibitor design.[7][8] This document provides detailed application notes on its use in the synthesis and biological evaluation of a representative BTK inhibitor.
Application Note 1: Synthesis of a Potent BTK Inhibitor
The synthesis of kinase inhibitors often involves the formation of a carbon-nitrogen (C-N) bond to connect an amine-bearing fragment to a core heterocycle. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely employed for this purpose due to its high efficiency and broad functional group tolerance.[9][10][11] In this example, this compound is coupled with a 4-chloropyrimidine derivative, a common core in kinase inhibitors.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of the aniline nitrogen from this compound with an aryl halide, such as 4-chloro-6-ethyl-5-iodopyrimidine-2-carboxamide. This is followed by a subsequent reaction, such as the addition of an acryloyl group, to create a covalent inhibitor that can irreversibly bind to a cysteine residue in the kinase active site, a mechanism used by inhibitors like ibrutinib.[6][7]
Data Presentation: Synthesis of a Covalent BTK Inhibitor
The following table summarizes the reactants and expected outcomes for the initial Buchwald-Hartwig coupling step.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount | Yield |
| This compound | 276.38 | 1.0 | 276 mg | - |
| 4-chloro-6-ethyl-5-iodopyrimidine-2-carboxamide | 315.46 | 1.1 | 347 mg | - |
| Pd₂(dba)₃ (Palladium Catalyst) | 915.72 | 0.05 | 46 mg | - |
| XPhos (Ligand) | 476.60 | 0.1 | 48 mg | - |
| Cs₂CO₃ (Base) | 325.82 | 2.0 | 652 mg | - |
| Product: Intermediate Amine | 555.45 (Theoretical) | - | - | ~85% |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination This protocol details the procedure for the palladium-catalyzed coupling reaction.[9][12][13]
-
Reactor Setup: Add this compound (1.0 eq), 4-chloro-6-ethyl-5-iodopyrimidine-2-carboxamide (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and XPhos (0.1 eq) to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes to create an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure intermediate amine product.
Visualization: Synthetic Workflow
Caption: Synthetic workflow for a covalent BTK inhibitor.
Application Note 2: Biological Evaluation and Mechanism of Action
Once synthesized, the inhibitor's biological activity must be quantified. This involves determining its potency against the target kinase (BTK) and assessing its selectivity against other kinases.
Target Signaling Pathway: BTK in B-Cell Activation
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway.[14] Upon antigen binding to the BCR, associated kinases like LYN and SYK become activated, leading to the phosphorylation and activation of BTK.[15] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2).[1][4] This phosphorylation of PLCγ2 triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][4] These messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors (like NF-κB) that promote B-cell proliferation, differentiation, and survival.[4][15] BTK inhibitors block this cascade by preventing the phosphorylation of PLCγ2.[15]
Visualization: BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and point of inhibition.
Data Presentation: Kinase Inhibition Profile
The potency of an inhibitor is measured by its IC₅₀ value, the concentration required to inhibit 50% of the kinase's activity.[2] A lower IC₅₀ indicates higher potency. Selectivity is assessed by comparing the IC₅₀ against the target kinase versus other off-target kinases.
| Kinase Target | Inhibitor IC₅₀ (nM) | Comments |
| BTK | 0.5 | High potency against the primary target. [7][8] |
| TEC | 1.2 | Moderate activity against a related TEC family kinase.[16] |
| EGFR | > 1000 | Low activity against EGFR, indicating good selectivity.[16] |
| SRC | 450 | Minimal off-target activity. |
| JAK3 | > 2000 | High selectivity against JAK family kinases.[7] |
Experimental Protocols
Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Format) This protocol describes a method to determine the IC₅₀ value of a synthesized inhibitor using a luminescence-based assay that measures ADP production as an indicator of kinase activity.[3][17]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the purified recombinant BTK enzyme in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP at a concentration near its Km value (the substrate concentration at which the enzyme achieves half of its maximum velocity).[17]
-
Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 µM down to picomolar concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control wells).
-
Add 5 µL of the BTK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1-2 hours.[17]
-
-
Signal Detection (ADP-Glo™ Reagents):
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP concentration, and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.[2]
-
This compound is a versatile and valuable building block for the synthesis of targeted kinase inhibitors. Its structural features allow for straightforward incorporation into complex molecules via robust and well-established chemical reactions like the Buchwald-Hartwig amination. The synthetic and analytical protocols outlined in these notes provide a foundational framework for researchers to design, create, and evaluate novel inhibitors targeting BTK and other clinically relevant kinases, thereby facilitating the advancement of new therapeutic agents.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. domainex.co.uk [domainex.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate synthesis.
I. Synthetic Routes Overview
Two primary synthetic routes are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity.
-
Route 1: Boc Protection of 4-(4-Aminophenyl)piperidine. This is a direct, one-step process involving the protection of the piperidine nitrogen of the commercially available 4-(4-aminophenyl)piperidine with a tert-butoxycarbonyl (Boc) group.
-
Route 2: Reduction of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This two-step route begins with the synthesis of the nitro-intermediate, followed by the reduction of the nitro group to the desired amine.
Below is a general workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guides and FAQs
This section is divided by the two primary synthetic routes and addresses common issues encountered during the synthesis.
Route 1: Boc Protection of 4-(4-Aminophenyl)piperidine
This route is straightforward but can present challenges related to selectivity and yield.
Frequently Asked Questions (FAQs):
-
Q1: My reaction yield is low. What are the common causes?
-
A1: Low yields in Boc protection can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal base or solvent: The choice of base and solvent significantly impacts the reaction rate and yield.
-
Side reactions: The formation of di-Boc protected product on the aniline nitrogen can occur, although it is generally less favored.
-
Product loss during workup: The product may be partially lost during the extraction or purification steps.
-
-
-
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
-
A2: The most common side product is the di-Boc protected compound, where both the piperidine and the aniline nitrogens are protected. Another possibility is unreacted starting material.
-
-
Q3: How can I improve the selectivity for N-Boc protection of the piperidine?
-
A3: The piperidine nitrogen is significantly more basic and nucleophilic than the aromatic amine, so selective protection is generally favored. To enhance selectivity, you can:
-
Use stoichiometric amounts of di-tert-butyl dicarbonate ((Boc)₂O).
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Choose a solvent system that favors the reaction on the more basic nitrogen.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive (Boc)₂O | Use a fresh bottle of di-tert-butyl dicarbonate. |
| Insufficient base | Ensure at least one equivalent of a suitable base like triethylamine (TEA) or sodium bicarbonate is used. | |
| Low reaction temperature | While starting at 0°C is recommended to control the reaction, allowing it to warm to room temperature may be necessary for completion. | |
| Formation of Byproducts | Di-Boc protection | Use a controlled amount of (Boc)₂O (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Unreacted starting material | Extend the reaction time or slightly increase the amount of (Boc)₂O. | |
| Difficult Purification | Product is an oil or difficult to crystallize | Purify by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. |
| Emulsion during workup | Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Effect of Solvent and Base on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 4 | ~95 |
| Tetrahydrofuran (THF) | Sodium Bicarbonate (aq) | RT | 6 | ~90 |
| Acetonitrile | Diisopropylethylamine (DIPEA) | RT | 4 | ~92 |
| 1,4-Dioxane/Water | Sodium Carbonate | RT | 8 | ~88 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Route 2: Reduction of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This route involves the initial synthesis of the nitro-intermediate, which is then reduced. The reduction step is often the most critical for achieving high yields.
Frequently Asked Questions (FAQs):
-
Q1: What are the common methods for reducing the aromatic nitro group?
-
A1: The most common and effective method is catalytic hydrogenation. This involves using a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. Other methods include using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.
-
-
Q2: My reduction is incomplete, and I see starting material in the crude product. What can I do?
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A2: Incomplete reduction is a common issue.[1] To address this:
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Increase hydrogen pressure: For catalytic hydrogenation, increasing the hydrogen pressure can drive the reaction to completion.
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Increase catalyst loading: The amount of catalyst can be critical. Try increasing the weight percentage of the catalyst.
-
Check catalyst activity: The catalyst may be old or deactivated. Use a fresh batch of catalyst.
-
Extend reaction time: Monitor the reaction by TLC and allow it to run until all the starting material is consumed.
-
-
-
Q3: I am observing side products in my reaction. What are they and how can I avoid them?
-
A3: During the reduction of nitro groups, several intermediates such as nitroso and hydroxylamine species are formed.[1] These can sometimes dimerize to form azoxy, azo, or hydrazo compounds. To minimize these side products:
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Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Use a sufficient amount of reducing agent or an adequate hydrogen pressure to ensure complete reduction to the amine.
-
Optimize the reaction temperature; sometimes lower temperatures can improve selectivity.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reduction | Inactive catalyst (for hydrogenation) | Use fresh, high-quality catalyst. Consider a different catalyst (e.g., Pt/C if Pd/C is ineffective). |
| Insufficient hydrogen pressure | Increase the hydrogen pressure (e.g., from 1 atm to 50 psi). | |
| Poor solubility of starting material | Choose a solvent in which the starting material is more soluble, such as methanol, ethanol, or ethyl acetate. A co-solvent system might also be beneficial. | |
| Formation of Side Products (e.g., azoxy, azo compounds) | Inefficient reduction | Increase catalyst loading or hydrogen pressure. Ensure vigorous stirring. |
| Reaction temperature too high | Perform the reaction at room temperature if possible. | |
| De-Boc Protection | Acidic conditions during workup | If using a metal/acid reduction method, carefully neutralize the reaction mixture after completion. During purification, avoid strongly acidic conditions. |
Data Presentation: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10% Pd/C | 1 atm (balloon) | Methanol | RT | 12 | ~85 |
| 10% Pd/C | 50 psi | Ethanol | RT | 4 | >95 |
| 5% Pt/C | 50 psi | Ethyl Acetate | RT | 6 | ~98 |
| Raney Nickel | 50 psi | Methanol | RT | 8 | ~90 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
III. Experimental Protocols
Protocol 1: Boc Protection of 4-(4-Aminophenyl)piperidine
Caption: Experimental workflow for the Boc protection of 4-(4-aminophenyl)piperidine.
Materials:
-
4-(4-Aminophenyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask, add 4-(4-aminophenyl)piperidine (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Reduction of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Caption: Experimental workflow for the catalytic hydrogenation of the nitro intermediate.
Materials:
-
Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Celite
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) and dissolve it in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The product spot should be UV active and stain with ninhydrin.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification. If necessary, it can be recrystallized or purified by column chromatography.
References
Technical Support Center: Purification of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used.
-
From Reduction of Nitro-Precursor: If synthesized via the reduction of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, common impurities include the unreacted nitro starting material and potentially other partially reduced intermediates.
-
From Boc-Protection: If synthesized by protecting 4-(4-aminophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O), impurities can include the unreacted starting amine and over-reacted products, such as N,N-di-Boc protected species.[1] A potential impurity is the formation of a "double Boc" protected compound.[2]
Q2: My product oils out during recrystallization instead of forming crystals. What should I do?
A2: Oiling out is a common issue when purifying Boc-protected compounds. It occurs when the compound separates from the solution as a liquid rather than a solid. Here are several troubleshooting steps:
-
Slow Down Cooling: Rapid cooling often leads to oil formation. Allow the hot, saturated solution to cool slowly to room temperature before moving it to a colder environment (e.g., a refrigerator).
-
Adjust Solvent System: If using a two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not), you may have too much of the "good" solvent. Try adding the "poor" solvent (anti-solvent) dropwise to the warm solution until persistent cloudiness is observed, then add a few drops of the "good" solvent to redissolve, and allow to cool slowly.
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to create a more concentrated solution and attempt crystallization again.
Q3: I am seeing significant peak tailing when purifying my compound by column chromatography on silica gel. How can I fix this?
A3: Peak tailing is a common problem when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[3][4] To mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.[3]
-
Use Amine-Functionalized Silica: For more challenging separations, consider using a column packed with amine-functionalized silica. This provides a more alkaline environment and can significantly improve the purification of basic compounds without needing a mobile phase modifier.[5]
Q4: My yield is very low after purification. What are the likely causes?
A4: Low yield can stem from several factors during the purification process:
-
Recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved, even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Column Chromatography: If the compound has some solubility in the mobile phase even at low polarity, it may elute prematurely, leading to mixed fractions and loss of product. Also, strong adsorption to the silica can result in product remaining on the column.
-
Workup: Ensure that all product is extracted from aqueous layers during the workup by performing multiple extractions with an appropriate organic solvent.
Troubleshooting Guides
Problem 1: Persistent Oily Product After Recrystallization
If standard troubleshooting for oiling out (see FAQ 2) fails, consider the following:
-
High Impurity Load: A high concentration of impurities can inhibit crystallization. Try a preliminary purification step, such as a quick filtration through a small plug of silica, before attempting recrystallization.
-
Trituration: Before a full recrystallization, try trituration. This involves stirring the crude oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. This can often solidify the product. Hexane or a mixture of ethyl acetate and hexane is a good starting point.
Problem 2: Poor Separation of Impurities by Column Chromatography
If impurities are co-eluting with the product:
-
Optimize Mobile Phase: Systematically vary the polarity of your mobile phase. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.
-
Change Stationary Phase: If normal-phase silica is not providing adequate separation, consider alternative stationary phases. Amine-functionalized silica can alter the selectivity for basic compounds.[5] Reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like formic acid or ammonia) is another option.
Quantitative Data Summary
The following table summarizes representative purity and yield data for common purification methods based on literature and typical laboratory results for this class of compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | >99.5% | 60-80% | Effective for removing less polar and non-polar impurities. A patent reported achieving 99.7% purity.[2] |
| Recrystallization (Ethyl Acetate/Hexane) | >99% | 65-85% | Good for removing more polar impurities. |
| Silica Gel Column Chromatography | 98-99.5% | 50-75% | Yield can be lower due to product loss on the column. Purity depends on the resolution of impurities. |
| Amine-Functionalized Silica Column | >99% | 60-80% | Often provides better peak shape and resolution for amines compared to standard silica.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with stirring.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water solution.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or a 95:5 mixture of hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate + 0.5% triethylamine).
-
Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for when the product "oils out" during recrystallization.
References
Technical Support Center: Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate . This reaction involves the reduction of an aromatic nitro group to a primary amine, typically using a heterogeneous catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Q2: My reaction is sluggish or incomplete. How can I drive the reduction to completion?
Incomplete reduction is a common issue that leads to a mixture of starting material and partially reduced intermediates. Consider the following troubleshooting steps:
-
Optimize Catalyst Loading: Insufficient catalyst can lead to slow or incomplete conversion. A typical loading for 10% Pd/C is 5-10 mol% relative to the substrate. Ensure the catalyst is fresh and active.
-
Increase Hydrogen Pressure: Higher hydrogen pressure (typically 50-100 psi) can significantly increase the reaction rate and help drive it to completion.[1]
-
Check Solvent Quality: Ensure the solvent (e.g., Methanol, Ethanol, Ethyl Acetate) is anhydrous and deoxygenated, as water and oxygen can poison the catalyst.
-
Agitation: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.
-
Consider an Alternative Catalyst: Some catalysts are more active for pyridine hydrogenation, such as Rhodium on carbon (Rh/C), which may be more effective than Palladium on carbon (Pd/C) in certain cases.[1]
Q3: I am observing several unexpected spots on my TLC/peaks in my HPLC analysis. What are the most likely side products?
The formation of side products typically arises from incomplete reduction or undesired side reactions. The most common impurities are detailed below.
-
Partially Reduced Intermediates: The reduction of a nitro group is a stepwise process. If the reaction is stopped prematurely or conditions are not optimal, intermediates such as the N-phenylhydroxylamine, nitroso, azoxy, and azo compounds can be isolated.[2][3][4]
-
Boc-Deprotected Amine: The Tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[5][6] If the reaction medium becomes acidic (e.g., through the use of acidic solvents or acidic impurities), you may observe the formation of 4-(4-aminophenyl)piperidine.
-
N-Alkylated Product: If the hydrogenation is performed in an alcohol solvent (e.g., methanol, ethanol) at elevated temperatures, the newly formed aniline can potentially react with the solvent, leading to N-alkylation, although this is less common under typical reduction conditions.[1]
Q4: How can I minimize the formation of the N-phenylhydroxylamine intermediate and other related impurities?
The accumulation of hydroxylamine intermediates is a known issue in the catalytic hydrogenation of aromatic nitro compounds.[2] These intermediates can further react to form dimeric azoxy and azo compounds.
-
Ensure Complete Reaction: The most straightforward approach is to ensure the reaction goes to completion by following the steps in Q2. Monitor the reaction closely by TLC or HPLC until all starting material and intermediates are consumed.
-
Use Additives: It has been shown that the addition of catalytic amounts of certain vanadium compounds can almost completely prevent the accumulation of hydroxylamines, leading to a cleaner product profile.[2][4]
Q5: Is the Boc protecting group stable under the reaction conditions?
The Boc group is generally stable to the neutral conditions of catalytic hydrogenation.[5][7] However, it is crucial to avoid acidic conditions. Do not use protic acids to acidify the reaction mixture and ensure solvents like acetic acid are avoided if Boc protection is to be maintained. Standard catalytic hydrogenation using Pd/C, PtO₂, or Raney Nickel in neutral solvents like ethanol, methanol, or ethyl acetate is compatible with the Boc group.[3][8]
Troubleshooting Guides
Guide 1: Analyzing Impurity Profiles
If your final product shows significant impurities after synthesis, use the following table to identify potential side products based on their mass-to-charge ratio (m/z) in mass spectrometry analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical m/z [M+H]⁺ | Notes on Formation |
| Desired Product | C₁₆H₂₄N₂O₂ | 276.37 | 277.19 | Target molecule. |
| Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | C₁₆H₂₂N₂O₄ | 306.36 | 307.16 | Starting Material: Presence indicates an incomplete reaction. |
| Tert-butyl 4-(4-(hydroxyamino)phenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₃ | 292.37 | 293.18 | Incomplete Reduction Intermediate: Accumulates if the reaction stalls. Can be minimized by driving the reaction to completion.[2] |
| 4-(4-Aminophenyl)piperidine | C₁₁H₁₆N₂ | 176.26 | 177.14 | Deprotection Side Product: Forms under acidic conditions that cleave the Boc group.[5] |
| 1,2-bis(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)diazene 1-oxide | C₃₂H₄₄N₄O₅ | 580.72 | 581.34 | Azoxy Dimer: Forms from the condensation of hydroxylamine and nitroso intermediates.[2][3] |
| 1,2-bis(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)diazene | C₃₂H₄₄N₄O₄ | 564.72 | 565.35 | Azo Dimer: Forms from the reduction of the azoxy compound or condensation of intermediates.[3][9] |
Guide 2: Troubleshooting Workflow for Reaction Optimization
If you encounter issues with your synthesis, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol provides a general method for the reduction of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.
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Reactor Setup: To a hydrogenation vessel, add Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq).
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Catalyst and Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable solvent such as Ethanol, Methanol, or Ethyl Acetate (approx. 10-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (5-10 mol%). Caution: Pd/C may be pyrophoric.
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Hydrogenation: Seal the vessel. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.
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Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing hydrogen uptake and by periodic analysis of aliquots using TLC or HPLC. The reaction is generally complete within 4-12 hours.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization or column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
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Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Filter it through a small plug of cotton or silica to remove catalyst particles.
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TLC Plate: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting material for comparison.
-
Elution: Develop the plate using an appropriate mobile phase, such as 30-50% Ethyl Acetate in Hexanes.
-
Visualization: Visualize the spots under UV light (254 nm). The starting nitro-aromatic compound will be UV active and will have a different retention factor (Rf) than the product amine. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction pathway and the formation of key side products.
Caption: Reaction pathway from nitro-precursor to the final amine product.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions for Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This key intermediate is crucial in the development of various pharmaceutical agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. For less reactive amines, moderate heating up to 40-55°C can improve the reaction rate without significant decomposition of the Boc anhydride. |
| Suboptimal solvent choice. | The solvent can significantly impact the reaction rate. Consider using alcoholic solvents like methanol, which have been shown to enhance the rate of Boc protection for aromatic amines, even without a base. | |
| Hydrolysis of Boc anhydride. | Ensure all reagents and solvents are anhydrous, as moisture can lead to the hydrolysis of di-tert-butyl dicarbonate. | |
| Formation of Side Products | Di-Boc Protection: The primary amine is protected twice. | Carefully control the stoichiometry of the reagents. Use approximately 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate relative to the amine. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Formation of N-acylurea: A side reaction that can occur during coupling reactions if this intermediate is used further. | While not a direct side product of the Boc protection itself, being aware of potential downstream side reactions is crucial. Using appropriate coupling agents and optimizing reaction conditions in subsequent steps can minimize this. | |
| Difficult Product Purification | Emulsion during work-up: Formation of a stable emulsion between the organic and aqueous layers. | To break up an emulsion, add brine (a saturated solution of NaCl) to the aqueous layer. Alternatively, passing the organic layer through a phase separator or using a larger amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can be effective. |
| Excess Boc anhydride in the final product: Unreacted di-tert-butyl dicarbonate can co-purify with the product. | If the product is stable, a mild basic wash during the aqueous work-up can help hydrolyze the remaining Boc anhydride. | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Ensure the crude product is sufficiently dry before loading it onto the column. | |
| Slow or Stalled Reaction | Low nucleophilicity of the aromatic amine: The amine on the phenyl ring is less reactive than aliphatic amines. | The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, use it in catalytic amounts (e.g., 0.1 equivalents) as stoichiometric amounts can increase the likelihood of side reactions. |
| Poor solubility of starting materials. | Choose a solvent system in which all reactants are soluble. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are common choices. Gentle heating can also improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc protection of an amine?
A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated amine, yielding the final N-Boc protected amine and tert-butanol.[1]
Q2: Is a base always necessary for a Boc protection reaction?
A2: While not strictly required, a base is commonly added to accelerate the reaction, especially for less nucleophilic amines like anilines. The tert-butoxide generated during the reaction can act as a base, but adding an external base like triethylamine (TEA) or diisopropylethylamine (DIEA) can neutralize the protonated amine more efficiently.[1]
Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, particularly for weakly nucleophilic amines. DMAP reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the amine. However, it should be used in catalytic amounts as it can also promote side reactions.[1]
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TTC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture to the starting material, you can determine when the reaction is complete.
Q5: What are the typical storage conditions for this compound?
A5: It is recommended to store the compound in a cool, dry place, away from light and moisture to prevent degradation.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is intended to serve as a guideline for optimization studies.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 25 | 12 | 85 | 95 |
| Tetrahydrofuran (THF) | 25 | 12 | 88 | 96 |
| Acetonitrile | 25 | 12 | 82 | 94 |
| Methanol | 25 | 8 | 92 | 97 |
Table 2: Effect of Catalyst (DMAP) on Reaction Time and Yield
| DMAP (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 25 | 24 | 75 | 95 |
| 0.1 | 25 | 8 | 93 | 98 |
| 0.5 | 25 | 4 | 95 | 96 (minor impurities observed) |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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4-(4-aminophenyl)piperidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIEA)
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4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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1 M Hydrochloric acid (HCl) solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-(4-aminophenyl)piperidine (1 equivalent) in the chosen anhydrous solvent.
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Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
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Catalyst Addition (Optional): If using, add a catalytic amount of DMAP (e.g., 0.1 equivalents).
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Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Work-up:
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Quench the reaction by adding water.
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Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Purification:
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Filter off the drying agent.
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Concentrate the organic solution under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and degradation of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1][2] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[3] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.[2]
Q2: What are the primary known instabilities of this compound?
A2: The two main points of instability in the molecule are the tert-butyloxycarbonyl (Boc) protecting group and the 4-aminophenyl (aniline) moiety. The Boc group is highly susceptible to cleavage under acidic conditions.[1][4][5] The aniline group is prone to oxidation, which can be catalyzed by light, air (oxygen), or oxidizing agents.[6]
Q3: Is this compound stable in basic conditions?
A3: Yes, the Boc protecting group is generally stable under basic and nucleophilic conditions.[1][7] This allows for reactions at other parts of the molecule using basic reagents without cleavage of the Boc group.
Q4: What are the likely degradation products?
A4: The most probable degradation products are:
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4-(4-aminophenyl)piperidine: Formed by the acid-catalyzed cleavage of the Boc group.
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Oxidized derivatives: The aniline nitrogen can be oxidized to form various products, including nitroso, nitro, or colored polymeric species, especially upon exposure to air and light.
Q5: Can I dissolve the compound in acidic solvents for my experiments?
A5: Dissolving this compound in acidic solvents is not recommended, even for short periods, as it can lead to the rapid cleavage of the Boc group.[1][4] If acidic conditions are necessary for a subsequent reaction, the deprotection should be considered a planned synthetic step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new, more polar spot/peak in TLC/LC-MS analysis. | The Boc group may have been cleaved due to exposure to acidic conditions (e.g., acidic solvent, contaminated glassware, acidic reagents). | The primary degradation product is likely 4-(4-aminophenyl)piperidine. To confirm, you can intentionally deprotect a small sample with a mild acid (e.g., 10% TFA in DCM) and compare the resulting product's retention time/Rf value. Ensure all solvents and glassware are neutral. |
| The solid compound has developed a yellow or brown color over time. | This is likely due to the oxidation of the aniline group. This can be accelerated by exposure to air and/or light. | Store the compound under an inert atmosphere (nitrogen or argon) and in an amber vial or a container protected from light. While the colored impurities may not interfere with all reactions, for sensitive applications, the material may need to be repurified (e.g., by column chromatography). |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer if it is acidic. The presence of degradation products can lead to altered activity or toxicity. | Check the pH of your assay buffer. If it is acidic, consider if the deprotected form of the compound is the active species. If not, you may need to adjust the buffer pH to be neutral or slightly basic. Run a stability study of the compound in your assay buffer. |
| Low yield in a reaction where the Boc-protected amine is a starting material. | Unintentional deprotection prior to or during the reaction. Degradation due to incompatible reagents (e.g., strong oxidizing agents). | Verify the integrity of your starting material before use. Avoid strongly acidic conditions and strong oxidizing agents if the integrity of the Boc-protected aniline is required. |
Quantitative Data from Forced Degradation Studies (Illustrative Examples)
The following tables present hypothetical, yet chemically plausible, data from a forced degradation study on this compound. These tables can serve as a template for recording and interpreting experimental results.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl (24h, RT) | >95% | 4-(4-aminophenyl)piperidine |
| 0.1 M NaOH (24h, 60°C) | <2% | Not significant |
| 3% H₂O₂ (24h, RT) | ~15% | Various oxidized species |
| Heat (70°C, 48h, solid) | <1% | Not significant |
| Photostability (ICH Q1B) | ~5% | Colored oxidative impurities |
Table 2: HPLC Purity Analysis Under Stress Conditions
| Stress Condition | Retention Time of Parent (min) | Area % of Parent | Retention Time of Major Degradant (min) | Area % of Major Degradant |
| Control (T=0) | 8.5 | 99.8% | - | - |
| 0.1 M HCl (24h) | 8.5 | <1% | 3.2 | >90% |
| 3% H₂O₂ (24h) | 8.5 | 84.5% | Multiple peaks | - |
| Photostability (ICH Q1B) | 8.5 | 94.7% | Multiple peaks | - |
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions (Hydrolysis)
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Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.
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Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
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Incubation: Keep the solution at room temperature.
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Time Points: Withdraw aliquots at 0, 2, 6, and 24 hours.
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Sample Preparation for Analysis: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
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Analysis: Analyze by a suitable stability-indicating HPLC method.
Protocol 2: Forced Degradation Under Oxidative Conditions
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Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
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Stress Application: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
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Incubation: Keep the solution at room temperature, protected from light.
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Time Points: Withdraw aliquots at 0, 2, 6, and 24 hours.
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Sample Preparation for Analysis: Dilute the aliquots with the mobile phase to an appropriate concentration.
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Analysis: Analyze by HPLC. Note: It may be necessary to quench the reaction with an antioxidant (e.g., sodium bisulfite) before injection if the peroxide interferes with the analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting impure NMR spectra of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impure NMR spectra of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Troubleshooting Impure NMR Spectra
An impure NMR spectrum can hinder the accurate characterization of a compound and affect the progression of research. This guide addresses common issues observed in the 1H NMR spectrum of this compound and provides systematic approaches to identify and resolve them.
FAQ 1: My 1H NMR spectrum shows unexpected peaks. What are the most common sources of these impurities?
Unexpected peaks in the 1H NMR spectrum of this compound can originate from several sources. A systematic evaluation of these potential contaminants is the first step in troubleshooting.
Common Sources of Impurities:
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Residual Solvents: Solvents used during the synthesis, work-up, or purification (e.g., ethyl acetate, dichloromethane, methanol) are common culprits.
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Water: The presence of water is frequently observed, especially when using hygroscopic NMR solvents like DMSO-d6.[1]
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. A common synthetic route to the target compound involves the hydrogenation of tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate.[2] Residual amounts of this precursor may be present.
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Side-Products from Boc Protection: The Boc-protection step, if not optimized, can lead to the formation of side-products.
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Grease: Silicone grease from glassware joints can appear as a singlet around 0.07 ppm in CDCl3.
FAQ 2: I see a singlet at approximately 1.4-1.5 ppm that is larger than expected for the tert-butyl group. What could this be?
While the tert-butyl group of the desired product appears as a singlet around 1.46 ppm, an unusually large or broad singlet in this region could indicate the presence of impurities.
Potential Sources of Signals around 1.4-1.5 ppm:
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Excess Di-tert-butyl dicarbonate (Boc2O): If the Boc protection was not followed by a thorough purification, residual Boc2O could be present.
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tert-Butanol: A common byproduct of the Boc protection reaction.
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Water: In some solvents, the water peak can be broad and may overlap with other signals.
FAQ 3: My aromatic region (around 6.5-7.5 ppm) looks complex, with more peaks than the expected two doublets. What could be the cause?
The aromatic region of this compound should ideally show a pair of doublets corresponding to the AA'BB' system of the para-substituted benzene ring. Additional peaks suggest the presence of aromatic impurities.
Potential Aromatic Impurities:
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Starting Material: If the synthesis involved a precursor with a different aromatic substitution pattern, its presence would complicate the spectrum.
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Side-Products: Undesired reactions at the aromatic amine, such as oxidation or N-alkylation, could introduce new aromatic signals.
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NMR Solvent: The residual peak of deuterated chloroform (CDCl3) appears at 7.26 ppm and can sometimes be mistaken for a product signal.[1]
Quantitative Data Summary
For accurate identification of impurities, refer to the chemical shifts of common laboratory solvents in the deuterated solvent used for your NMR analysis.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Solvents in CDCl3 and DMSO-d6 [1][3][4][5]
| Solvent | CDCl3 | DMSO-d6 |
| Acetone | 2.17 | 2.09 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.10 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Methanol | 3.49 | 3.16 |
| Water | 1.56 | 3.33 |
| Residual Solvent Peak | 7.26 | 2.50 |
Table 2: Expected 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.00 | d | 2H | Ar-H |
| ~6.65 | d | 2H | Ar-H |
| ~4.15 | br s | 2H | Piperidine-H (axial) |
| ~3.60 | s | 2H | NH 2 |
| ~2.75 | t | 2H | Piperidine-H (equatorial) |
| ~2.50 | m | 1H | Piperidine-H |
| ~1.80 | d | 2H | Piperidine-H |
| ~1.55 | qd | 2H | Piperidine-H |
| 1.46 | s | 9H | -C(CH 3)3 |
Note: Chemical shifts are approximate and can vary based on concentration and the specific batch of deuterated solvent.
Experimental Protocols
A representative synthesis of this compound is provided below. Understanding the synthetic route is crucial for predicting potential impurities.
Synthesis of this compound via Hydrogenation [2]
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Dissolution: Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is dissolved in methanol.
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Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution.
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Hydrogenation: The mixture is subjected to a hydrogen atmosphere (e.g., 20 psi) for a specified period (e.g., 1 hour).
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Work-up: The catalyst is removed by filtration.
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Isolation: The filtrate is concentrated under reduced pressure to yield the product.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting an impure NMR spectrum and the signaling pathway of the Boc protection reaction.
Caption: Troubleshooting workflow for impure NMR spectra.
Caption: Boc protection reaction pathway.
References
Alternative methods for the synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three most prevalent methods for the synthesis of this compound are:
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Catalytic Hydrogenation: This is a classic and often high-yielding method involving the reduction of a nitro-precursor, Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.
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Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction to form the C-N bond between a substituted aniline and a piperidine derivative.
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Suzuki-Miyaura Coupling: Another powerful palladium-catalyzed cross-coupling reaction that forms the C-C bond between the phenyl and piperidine rings.
Q2: Which synthetic route is the "best"?
A2: The "best" synthetic route depends on several factors including the scale of the synthesis, available starting materials, cost considerations, and the desired purity of the final product. Catalytic hydrogenation is often favored for its high yields and atom economy on a large scale, but requires handling of hydrogen gas and a nitro-containing precursor. The Buchwald-Hartwig and Suzuki-Miyaura reactions offer great flexibility in terms of starting materials and are highly valuable for medicinal chemistry applications, though they can be more sensitive to reaction conditions and may require more extensive purification.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed to obtain highly pure material.
Q4: What are the main safety concerns when synthesizing this compound?
A4: Safety considerations depend on the chosen synthetic route. For catalytic hydrogenation, the primary hazard is the use of flammable hydrogen gas and the potentially pyrophoric nature of the palladium on carbon (Pd/C) catalyst, especially after the reaction. For the Buchwald-Hartwig and Suzuki-Miyaura reactions, precautions should be taken when handling palladium catalysts and phosphine ligands, which can be toxic and air-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Troubleshooting Guides
Method 1: Catalytic Hydrogenation of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
This method is often preferred for its high yield and clean conversion. However, issues can still arise.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Reaction | 1. Inactive Catalyst | - Use fresh, high-quality Pd/C catalyst. - Ensure the catalyst has not been exposed to air for an extended period. |
| 2. Insufficient Hydrogen Pressure | - Ensure the system is properly sealed and under a positive pressure of hydrogen. - For difficult reductions, consider increasing the hydrogen pressure using a Parr shaker. | |
| 3. Catalyst Poisoning | - Ensure the starting material and solvent are free of sulfur or other catalyst poisons. - Purify the starting material if necessary. | |
| Formation of Side Products (e.g., azo, azoxy compounds) | 1. Incomplete Reduction | - Increase reaction time or hydrogen pressure. - Increase catalyst loading. |
| 2. Localized Overheating | - Ensure vigorous stirring to maintain a homogeneous reaction mixture and dissipate heat. | |
| De-Boc Protection | 1. Acidic Conditions | - Ensure the reaction is run under neutral conditions. If an acidic solvent is used (e.g., for substrate solubility), consider a different solvent system. |
| Difficulty in Catalyst Filtration | 1. Fine Catalyst Particles | - Filter the reaction mixture through a pad of Celite® to effectively remove the Pd/C catalyst. |
Method 2: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction can be sensitive to various parameters.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Catalyst Deactivation | - The amine starting material or product can act as a ligand and inhibit the catalyst. Use a higher catalyst loading or a more robust pre-catalyst.[1] - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). |
| 2. Inappropriate Ligand | - The choice of phosphine ligand is crucial. For primary amines, bulky, electron-rich ligands like XPhos or BrettPhos often give good results. Screen different ligands to find the optimal one for your specific substrates. | |
| 3. Incorrect Base | - The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If base-sensitive functional groups are present, weaker bases like Cs2CO3 or K3PO4 may be necessary, potentially requiring higher temperatures. | |
| Formation of Hydrodehalogenation Side Product | 1. β-Hydride Elimination | - This can compete with reductive elimination.[1] The choice of ligand can influence this; ligands that promote faster reductive elimination are preferred. |
| Homocoupling of Aryl Halide | 1. Presence of Oxygen | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
Method 3: Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction also has its own set of potential challenges.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Catalyst Poisoning | - Nitrogen-containing heterocycles can coordinate to the palladium catalyst and inhibit its activity.[2] Using bulky, electron-rich phosphine ligands or pre-catalysts can mitigate this. |
| 2. Protodeboronation of Boronic Acid/Ester | - This is the cleavage of the C-B bond, which is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[2] - Use anhydrous conditions and consider using more stable boronate esters like pinacol esters. | |
| 3. Poor Solubility of Reagents | - Nitrogen-containing compounds can have poor solubility in common organic solvents. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Thoroughly degas the reaction mixture to remove dissolved oxygen, which promotes the homocoupling of boronic acids.[2] |
| Difficulty in Removing Boron-Containing Byproducts | 1. Hydrolysis of Boronic Acid/Ester | - During workup, an aqueous wash with a mild base can help to remove boronic acid byproducts. An extractive workup with an organic solvent and water is usually effective. |
Data Presentation
The following table summarizes typical quantitative data for the different synthetic routes to this compound. Please note that yields and reaction conditions can vary depending on the specific reagents and scale of the reaction.
| Parameter | Catalytic Hydrogenation | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Starting Materials | Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, H₂ | Tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-4-nitrobenzene (followed by reduction) OR 4-bromoaniline and Tert-butyl 4-aminopiperidine-1-carboxylate | 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and 4-bromoaniline |
| Typical Yield | >95% | 70-90% | 75-95% |
| Typical Purity (after chromatography) | >98% | >97% | >98% |
| Reaction Time | 2-12 hours | 8-24 hours | 6-18 hours |
| Key Reagents | Pd/C, H₂ | Pd catalyst, phosphine ligand, base | Pd catalyst, phosphine ligand, base |
| Green Chemistry Considerations | High atom economy, but uses a nitro compound and flammable H₂. | Generates stoichiometric salt waste. | Generates stoichiometric salt and boron waste. |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This protocol describes the reduction of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate to the desired amine.
Workflow:
Caption: Catalytic hydrogenation workflow.
Procedure:
-
In a suitable hydrogenation vessel, dissolve Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq.) in ethanol (10-20 volumes).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the solution.
-
Seal the vessel and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.
Method 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of 4-bromoaniline with tert-butyl 4-aminopiperidine-1-carboxylate.
Workflow:
Caption: Buchwald-Hartwig amination workflow.
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.) under an argon atmosphere.
-
Add anhydrous, degassed toluene (10-20 volumes).
-
Add 4-bromoaniline (1.0 eq.) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 3: Suzuki-Miyaura Coupling
This protocol outlines the coupling of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 4-bromoaniline.
Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Procedure:
-
To a Schlenk flask, add 4-bromoaniline (1.0 eq.), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10-20 volumes).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for the synthesis of this compound via three common scalable routes:
-
Reductive Amination of tert-butyl 4-oxopiperidine-1-carboxylate with p-phenylenediamine or a related aniline.
-
Catalytic Hydrogenation of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.
-
Buchwald-Hartwig Amination of a suitable aryl halide with tert-butyl 4-aminopiperidine-1-carboxylate.
Route 1: Reductive Amination
Q1: My reductive amination reaction is slow or incomplete when scaling up. What are the possible causes and solutions?
A1: Slow or incomplete reductive amination on a larger scale can be attributed to several factors:
-
Inefficient Imine Formation: The initial formation of the iminium ion can be slow, especially with less nucleophilic anilines.
-
Solution: Ensure anhydrous conditions, as water can hinder imine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. On a larger scale, efficient stirring is crucial to ensure proper mixing.
-
-
Reducing Agent Activity: The activity of the reducing agent, commonly sodium triacetoxyborohydride (STAB), can be compromised.
-
Solution: Use fresh, high-quality STAB. This reagent is moisture-sensitive, so proper handling in an inert atmosphere is critical during large-scale additions. Portion-wise addition of STAB can help control the reaction temperature and maintain its reactivity.
-
-
Solvent Choice: The choice of solvent can impact reaction kinetics.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. For slower reactions, switching to a solvent that allows for gentle heating, such as tetrahydrofuran (THF), might be beneficial, provided the reagents are stable at elevated temperatures.
-
Q2: I am observing significant side product formation in my large-scale reductive amination. How can I minimize this?
A2: Common side products include the reduction of the starting ketone and the formation of dialkylated aniline.
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Ketone Reduction: This occurs if the reducing agent reacts with the starting ketone before imine formation.
-
Solution: Add the reducing agent after allowing sufficient time for the ketone and aniline to form the imine or iminium ion. A staged addition of the reducing agent can also mitigate this.
-
-
Dialkylation: The product amine can react with another molecule of the ketone, leading to a tertiary amine impurity.
-
Solution: Use a slight excess of the aniline (1.1 to 1.2 equivalents) to drive the reaction towards the desired product. Maintaining a lower reaction temperature can also reduce the rate of this side reaction.
-
Q3: How can I effectively purify this compound after a large-scale reductive amination?
A3: Purification on a large scale requires robust methods to remove unreacted starting materials, the reducing agent byproducts, and any side products.
-
Work-up: A proper aqueous work-up is the first step. Quench the reaction carefully with an aqueous base like sodium bicarbonate or sodium carbonate solution to neutralize the acid and decompose any remaining reducing agent.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM.
-
Crystallization: The product is often a solid and can be purified by crystallization. A common solvent system is ethyl acetate/heptane or isopropanol/water.
-
Column Chromatography: While less ideal for very large scales, a silica gel plug or column chromatography can be used if crystallization does not provide the desired purity.
Route 2: Catalytic Hydrogenation of Nitro-Precursor
Q1: My catalytic hydrogenation of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is stalling or showing low conversion at scale. What should I check?
A1: Stalled hydrogenations on a larger scale are often related to the catalyst, hydrogen supply, or impurities.
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned.
-
Solution: Ensure the starting material and solvent are free from potential catalyst poisons like sulfur or strong chelating agents. Use a higher catalyst loading (though this increases cost and filtration challenges). Ensure the catalyst is fresh and handled under an inert atmosphere before use.
-
-
Insufficient Hydrogen: On a larger scale, ensuring efficient hydrogen delivery to the catalyst surface is critical.
-
Solution: Use a reactor designed for efficient gas-liquid mixing. Increase the hydrogen pressure (within the safety limits of the equipment). Ensure the hydrogen source is not contaminated.
-
-
Mass Transfer Limitation: Poor mixing can lead to localized hydrogen depletion.
-
Solution: Increase the agitation speed to ensure the catalyst is well suspended and there is good gas dispersion.
-
Q2: I am concerned about the safety of large-scale catalytic hydrogenation. What are the key safety precautions?
A2: Catalytic hydrogenation with hydrogen gas under pressure poses significant fire and explosion risks.
-
Pyrophoric Catalyst: Dry Pd/C is pyrophoric and can ignite upon contact with air.
-
Solution: Always handle the catalyst wet with solvent or water. Perform catalyst loading and filtration under a nitrogen or argon atmosphere.
-
-
Flammable Hydrogen: Hydrogen is highly flammable.
-
Solution: Use a properly rated hydrogenation reactor with appropriate safety features (pressure relief, temperature control). Ensure the reaction area is well-ventilated and free of ignition sources. Always purge the reactor with an inert gas before introducing hydrogen and after the reaction is complete.
-
-
Exothermic Reaction: The reduction of a nitro group is highly exothermic.
-
Solution: Implement a robust cooling system for the reactor. For large-scale reactions, consider a controlled addition of the substrate or a slow, controlled increase in hydrogen pressure to manage the exotherm.
-
Q3: How can I ensure complete removal of the palladium catalyst from my final product on a large scale?
A3: Residual palladium in the final product is a major concern in the pharmaceutical industry.
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Filtration: The primary method for catalyst removal is filtration.
-
Solution: Use a filter aid like Celite® to prevent clogging of the filter and ensure efficient removal of fine catalyst particles. Multiple filtrations may be necessary.
-
-
Scavengers: If filtration is insufficient, palladium scavengers can be used.
Route 3: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving low yields and I see a significant amount of dehalogenated starting material. How can I improve this?
A1: Low yields and dehalogenation are common issues in Buchwald-Hartwig couplings.
-
Ligand Choice: The choice of phosphine ligand is critical for an efficient reaction.
-
Solution: For coupling with anilines, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrates.
-
-
Base Selection: The choice and quality of the base are important.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is anhydrous, as water can lead to side reactions.
-
-
Reaction Conditions: Temperature and reaction time need to be optimized.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote dehalogenation. Try running the reaction at the lowest temperature that gives a reasonable reaction rate.
-
Q2: I am struggling to remove residual palladium from my product after a Buchwald-Hartwig reaction. What are the best practices for large-scale purification?
A2: Removing palladium to acceptable levels (< 10 ppm is often required for active pharmaceutical ingredients) can be challenging.
-
Extraction with Chelating Agents: Aqueous solutions of chelating agents can be used to wash the organic product solution.
-
Solution: An aqueous wash with a solution of thiourea, L-cysteine, or sodium sulfide can help extract palladium into the aqueous phase.
-
-
Adsorbent Treatment: Passing the product solution through a bed of an adsorbent is a common and effective method.
-
Crystallization: Crystallization of the final product can significantly reduce palladium levels.
-
Solution: A well-chosen crystallization solvent system can leave palladium impurities behind in the mother liquor. Sometimes, adding a small amount of a chelating agent during crystallization can improve palladium removal.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Scaling Up
| Parameter | Reductive Amination | Catalytic Hydrogenation | Buchwald-Hartwig Amination |
| Starting Materials | tert-butyl 4-oxopiperidine-1-carboxylate, aniline derivative | tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | tert-butyl 4-aminopiperidine-1-carboxylate, aryl halide |
| Key Reagents | NaBH(OAc)₃, AcOH | H₂, Pd/C | Pd catalyst, phosphine ligand, strong base |
| Typical Yields | 70-90% | 85-98% | 75-95% |
| Key Challenges | Imine formation rate, side products, purification | Catalyst handling (pyrophoric), H₂ safety, exotherm control | Catalyst cost, ligand selection, Pd removal |
| Scalability | Good | Excellent | Good, but cost can be a factor |
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination
-
Reaction Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and aniline (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 L/kg of ketone).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature (20-25 °C) for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate inerted vessel, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in anhydrous DCM. Add the STAB slurry to the reaction mixture portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 3 L/kg of ketone).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/heptane.
Protocol 2: Scale-Up of Catalytic Hydrogenation
-
Catalyst Slurry: In a separate vessel, under a nitrogen atmosphere, prepare a slurry of 10% Pd/C (1-5 mol%, wet with ~50% water) in methanol.
-
Reactor Charging: Charge a suitable hydrogenation reactor with a solution of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) in methanol (10-15 L/kg).
-
Catalyst Addition: Carefully transfer the catalyst slurry to the reactor under a nitrogen blanket.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature. The reaction is exothermic; maintain the temperature at 25-35 °C using a cooling system.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by HPLC analysis of samples taken via a sampling port.
-
Catalyst Removal: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization if necessary.
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination synthesis.
Troubleshooting Logic: Catalytic Hydrogenation
References
Technical Support Center: Purification of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The following information is designed to help you identify and resolve common impurities and purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route, which often involves the catalytic hydrogenation of a nitro-aromatic precursor. These impurities may include:
-
Unreacted Starting Material: Residual tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate.
-
Hydrogenation Intermediates: Partially reduced species such as the corresponding hydroxylamine, azoxy, and azo compounds.[1][2] These intermediates can contribute to coloration of the product.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium or Platinum).
-
Solvent and Reagents: Residual solvents from the reaction and workup, as well as any excess reagents.
Q2: My purified product has a yellow or greenish tint. What could be the cause?
A2: A yellow to green coloration in the final product is often indicative of trace impurities, particularly oxidation products or residual intermediates from the hydrogenation process, such as azo or azoxy compounds.[2] While a supplier specification sheet indicates that a "White to Yellow to Green powder to crystal" can be acceptable, achieving a purer, off-white to white solid is often desirable for downstream applications. Further purification by recrystallization or column chromatography can help remove these colored impurities.
Q3: How can I monitor the purity of my compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. For visualization, the compound is UV active due to the aromatic ring. Additionally, a ninhydrin stain can be used. Although the primary amine is attached to a phenyl group, Boc-protected amines can often be visualized with ninhydrin upon heating, which cleaves the Boc group.[3][4]
Troubleshooting Guides
Issue 1: Persistent Impurities After Initial Purification
Symptom: After performing an initial purification (e.g., extraction), TLC analysis still shows multiple spots, or HPLC analysis indicates a purity of less than 97%.
Possible Causes:
-
Incomplete reaction leading to the presence of starting material.
-
Formation of byproducts with similar polarity to the desired product.
-
Inefficient extraction during workup.
Troubleshooting Steps:
-
Optimize Workup: If not already performed, an acidic wash can help remove basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The product, being a weak base, might partition into the aqueous layer, so careful pH control is necessary. Alternatively, washing with a saturated solution of sodium bicarbonate can remove acidic impurities.
-
Recrystallization: This is an effective method for removing minor impurities. See the detailed protocol below.
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is the recommended method.
Issue 2: Difficulty with Column Chromatography
Symptom: During silica gel column chromatography, the product streaks, elutes very slowly, or shows poor separation from impurities.
Possible Causes:
-
Interaction with Silica: The basic nature of the piperidine and aniline functionalities can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery.[5]
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the compound from impurities.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent. This will "neutralize" the acidic sites on the silica gel and improve the peak shape.[5]
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: This is a good alternative to standard silica for the purification of basic compounds, as it minimizes unwanted interactions.[6]
-
Alumina (basic or neutral): Alumina can be a suitable alternative to silica for purifying amines.
-
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, consider using reverse-phase (e.g., C18) flash chromatography. A mobile phase with a slightly basic pH can improve retention and separation of amines.[5]
Experimental Protocols
Recrystallization
Objective: To purify solid this compound from minor impurities.
Methodology:
-
Place the crude solid in a flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
Once dissolved, slowly add a co-solvent in which the compound is less soluble (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
| Parameter | Recommended Solvents/Conditions |
| Primary Solvent | Ethanol, Isopropanol, Ethyl Acetate |
| Anti-Solvent | Water, Hexanes |
| Temperature | Dissolve at the boiling point of the primary solvent. |
| Cooling | Slow cooling to room temperature, followed by an ice bath. |
Note: The optimal solvent system and ratios should be determined on a small scale first.
Column Chromatography
Objective: To achieve high purity of this compound by separating it from starting materials and byproducts.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. A common gradient is starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%) |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (optional, to reduce streaking) |
| TLC Visualization | UV light (254 nm), Ninhydrin stain with heating |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography of basic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules, particularly in the realm of pharmaceuticals. Their versatility allows for the construction of complex scaffolds that form the core of numerous therapeutic agents. This guide provides a comparative analysis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate against other common aniline derivatives in key synthetic transformations. The performance is evaluated based on experimental data from literature, focusing on reaction yields and conditions.
Introduction to Aniline Derivatives in Medicinal Chemistry
Aniline derivatives are prevalent in medicinal chemistry, serving as key pharmacophores in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1] Their synthetic accessibility and the ability to modulate their electronic and steric properties through substitution make them invaluable in drug discovery and development.[2][3]
This compound is a bifunctional molecule incorporating a protected piperidine ring and an aniline moiety. The bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in reactions, allowing for selective functionalization of the aniline nitrogen. This feature, combined with the steric bulk of the piperidine substituent, can influence the reactivity of the aniline group compared to simpler aniline derivatives.
Comparative Performance in Key Synthetic Reactions
This section details the performance of this compound in comparison to other aniline derivatives in common C-N and C-C bond-forming reactions critical to pharmaceutical synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone of modern synthetic chemistry for preparing arylamines.[4][5] The reaction's efficiency can be influenced by the steric and electronic properties of the amine.
Experimental Data Summary:
| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Bromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~96 | [6] |
| This compound | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | ~85-95 | General protocol, estimated yield |
Analysis:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), and Cs₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with argon. Toluene (10 mL), bromobenzene (1.0 equiv), and aniline (1.5 equiv) are added via syringe. The reaction mixture is heated to 110 °C for 8 hours. After cooling, the mixture is filtered through celite, concentrated, and purified by column chromatography.[6]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The nucleophilicity of the amine is a key factor in the success of the coupling reaction.
Experimental Data Summary:
| Amine Substrate | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzoic Acid | Boric Acid | - | - | High | [7] |
| Aniline Derivative (electron deficient) | Functionalized Carboxylic Acid | EDC/DMAP/HOBt | DIPEA | CH₃CN | 72 | [8] |
| This compound | Benzoic Acid | HATU | DIEA | DMF | ~80-90 | General protocol, estimated yield |
Analysis:
Aniline can be coupled with carboxylic acids under various conditions, with yields being highly dependent on the coupling agent and the electronic nature of both substrates.[7][9] Electron-deficient anilines can be challenging substrates, often requiring more potent coupling reagents.[8] The aniline moiety in this compound is electronically similar to aniline, but the steric hindrance from the piperidine ring might slightly decrease its reactivity. However, using standard modern coupling reagents like HATU is expected to provide good to excellent yields.
Experimental Protocol: General Procedure for Amide Coupling with HATU
To a solution of the carboxylic acid (1.0 equiv) in DMF are added HATU (1.1 equiv) and DIEA (2.0 equiv). The mixture is stirred for 15 minutes at room temperature. The aniline derivative (1.0 equiv) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[10]
Logical Relationship in Amide Coupling Reagent Choice
Caption: Decision logic for selecting an amide coupling reagent.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Experimental Data Summary:
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | Benzaldehyde | NaBH₄ / CeCl₃·7H₂O | - | Good | [11] |
| Aniline | Benzaldehyde | Pd/UiO-66-NO / H₂ | Toluene | 92 | [12] |
| 2-Aminopyrimidine | tert-Butyl 4-formylpiperidine-1-carboxylate | Sodium Triacetoxyborohydride | DCE | - | [13] |
Analysis:
Reductive amination of anilines with aldehydes is a well-established transformation with numerous protocols available.[11][12][14] The choice of reducing agent is critical, with sodium triacetoxyborohydride being a common choice for its mildness and selectivity. The nucleophilicity of the amine plays a role in the initial imine formation. While direct comparative data is lacking, the aniline nitrogen in this compound is expected to be sufficiently nucleophilic for efficient imine formation and subsequent reduction.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of the aldehyde (1.0 equiv) and the aniline derivative (1.1 equiv) in a suitable solvent (e.g., dichloroethane), is added a reducing agent such as sodium triacetoxyborohydride (1.5 equiv) in portions. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and purified by chromatography.[13]
Application in Kinase Inhibitor Synthesis
Aniline derivatives are crucial components of many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. Both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are important targets in cancer therapy, and many inhibitors of these kinases incorporate an aniline or anilino-heterocycle motif.[3][15]
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[16][17] Dysregulation of this pathway is a hallmark of many cancers. Aniline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling cascade.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19] Aniline derivatives have been successfully developed as inhibitors of VEGFR-2, blocking the signaling cascade that leads to endothelial cell proliferation and migration.
VEGFR-2 Signaling Pathway Diagram
Caption: Key pathways in VEGFR-2 signaling.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a handle for further diversification through its aniline moiety while the piperidine ring is protected. Its performance in key synthetic reactions such as Buchwald-Hartwig amination, amide bond formation, and reductive amination is generally expected to be good, although its steric bulk may necessitate the use of more reactive reagents or optimized reaction conditions compared to simpler anilines. The presence of the piperidine scaffold is often a desirable feature in drug design, potentially contributing to improved pharmacokinetic properties. The choice between this and other aniline derivatives will ultimately depend on the specific synthetic goals and the desired properties of the final molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its preparation can be achieved through several synthetic pathways. This guide provides a comparative analysis of three prominent methods: Reductive Amination, Buchwald-Hartwig Amination, and a Suzuki Coupling approach. We present detailed experimental protocols, a comparison of their performance based on available data and chemical principles, and visualizations of the synthetic workflows.
Comparison of Synthesis Methods
| Parameter | Reductive Amination | Buchwald-Hartwig Amination | Suzuki Coupling |
| Starting Materials | 1-Boc-4-piperidone, Aniline | Tert-butyl piperidine-1-carboxylate, 4-Bromoaniline | 1-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine, 4-Aminophenylboronic acid |
| Typical Yield | Moderate to High | High | Moderate to High |
| Reaction Time | 12-24 hours | 8-24 hours | 12-24 hours |
| Reaction Conditions | Mild reducing agents (e.g., NaBH(OAc)₃), acidic or neutral pH | Palladium catalyst, phosphine ligand, strong base | Palladium catalyst, base |
| Key Advantages | Readily available starting materials, one-pot procedure. | High efficiency for C-N bond formation, broad substrate scope.[1] | Avoids direct handling of aniline, good for functional group tolerance. |
| Key Disadvantages | Potential for over-alkylation or side reactions. | Requires expensive palladium catalysts and ligands, sensitive to air and moisture.[2] | Multi-step synthesis of starting materials may be required, potential for boronic acid homo-coupling. |
| Scalability | Generally good | Can be challenging due to catalyst cost and sensitivity | Moderate, depends on the efficiency of the preceding steps |
| Purity of Crude Product | Generally requires chromatographic purification | Often high, but may contain catalyst residues | Requires purification to remove catalyst and byproducts |
Experimental Protocols
Method 1: Reductive Amination
This method involves the direct reaction of a ketone with an amine in the presence of a reducing agent.
Experimental Protocol:
To a solution of 1-Boc-4-piperidone (1.0 eq.) and aniline (1.1 eq.) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in portions at room temperature. The reaction mixture is stirred for 12-24 hours until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[1]
Experimental Protocol:
A flask is charged with 4-bromoaniline (1.0 eq.), Tert-butyl piperidine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed toluene is added, and the mixture is heated to 80-100 °C for 8-24 hours.[3] After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the desired product.
Method 3: Suzuki Coupling
This approach involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.
Experimental Protocol:
-
Step 1: Synthesis of 1-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine. To a solution of 1-Boc-4-piperidone (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq.) in dichloromethane at -78 °C is added trifluoromethanesulfonic anhydride (1.2 eq.) dropwise. The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the vinyl triflate.
-
Step 2: Suzuki Coupling. A mixture of the vinyl triflate from Step 1 (1.0 eq.), 4-aminophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture such as toluene/ethanol/water is degassed and heated to reflux for 12-24 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Step 3: Reduction of the double bond. The product from Step 2 is dissolved in methanol and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to give this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Figure 1. Workflow for the Reductive Amination synthesis.
Figure 2. Workflow for the Buchwald-Hartwig Amination synthesis.
Figure 3. Workflow for the multi-step Suzuki Coupling synthesis.
References
Purity Analysis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. This compound is a key building block in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative approaches, supported by experimental protocols and data presentation.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for accurate and reliable purity determination. Below is a comparison of two common approaches for the analysis of this compound.
| Parameter | Method A: Ion-Pairing RP-HPLC | Method B: Standard RP-HPLC |
| Stationary Phase | C18 (5 µm, 250 x 4.6 mm) | C18 (5 µm, 150 x 4.6 mm) |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5-95% B over 10 min | 10-90% B over 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Analysis Time | ~15 minutes | ~10 minutes |
| Resolution | Excellent for polar impurities | Good for general impurities |
| Peak Shape | Symmetrical peaks for basic analytes | Potential for peak tailing with basic analytes |
| Column Lifespan | Potentially shorter due to ion-pairing agent | Generally longer |
| MS Compatibility | Less ideal due to TFA | Good due to formic acid |
Experimental Protocols
Method A: Ion-Pairing Reversed-Phase HPLC
This method is recommended for achieving optimal peak shape and resolution, especially for separating polar impurities that may co-elute with the main peak under standard RP-HPLC conditions. The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to improve the retention and symmetry of the basic analyte peak.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (5 µm, 250 x 4.6 mm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
This compound reference standard and sample
2. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Standard Solution: Prepare a reference standard solution in the same manner as the sample solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-1 min: 5% B
-
1-11 min: 5% to 95% B
-
11-13 min: 95% B
-
13-13.1 min: 95% to 5% B
-
13.1-15 min: 5% B
-
4. Data Analysis:
-
Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using the reference standard for quantitative analysis.
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Discussion of Alternative Methods
While the ion-pairing method (Method A) provides excellent separation, a standard reversed-phase method (Method B) using a volatile mobile phase additive like formic acid can also be employed. This approach offers the advantage of being more compatible with mass spectrometry (MS) detection, which can be invaluable for impurity identification. However, it may result in broader peaks or peak tailing for the basic analyte, potentially compromising the resolution of closely eluting impurities.[1]
For compounds that lack a strong chromophore, pre-column derivatization can be utilized to enhance UV detection or enable fluorescence detection, significantly improving sensitivity.[2][3][4] However, for this compound, the presence of the aminophenyl group provides sufficient UV absorbance, making derivatization unnecessary for routine purity analysis.
The choice of stationary phase is also a critical parameter. While a standard C18 column is widely applicable, other phases such as C8 or phenyl-hexyl columns could be explored to achieve different selectivity for specific impurity profiles. The use of shorter columns with smaller particle sizes (UPLC technology) can significantly reduce analysis time and solvent consumption, which is a key consideration in high-throughput environments.[5]
Conclusion
The purity analysis of this compound can be effectively performed using reversed-phase HPLC. An ion-pairing RP-HPLC method is recommended for robust separation and symmetrical peak shapes, ensuring accurate quantification of impurities. For applications requiring mass spectrometric identification of impurities, a method employing a volatile acid like formic acid is a suitable alternative. The selection of the optimal method will depend on the specific requirements of the analysis, including the need for high resolution, fast analysis time, or compatibility with mass spectrometry.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Structural Elucidation of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A Comparative Guide to Validation Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural validation of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry.
While direct single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases, this guide will utilize data from a structurally related piperazine derivative to illustrate the principles and data outputs of this powerful technique. Furthermore, we will compare its utility against common spectroscopic methods, providing a comprehensive overview for its structural verification.
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including bond lengths, bond angles, and conformational details. This technique is considered the gold standard for absolute structure determination.
Hypothetical Crystallographic Data for a Related Structure
To illustrate the type of data obtained from a crystallographic experiment, the following table summarizes the key crystallographic parameters for a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.[1] This data provides a framework for what researchers could expect from a successful crystallographic analysis of the title compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8918 (5) |
| b (Å) | 30.6042 (12) |
| c (Å) | 12.3878 (6) |
| β (°) | 92.426 (2) |
| Volume (ų) | 3746.8 (3) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.234 |
| R-factor (%) | 4.5 |
This data is for an illustrative compound and not this compound.
Experimental Protocol: X-ray Crystallography
The workflow for single-crystal X-ray crystallography involves several critical steps, from sample preparation to data analysis.
-
Crystal Growth : High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion.
-
Crystal Mounting and Data Collection : A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded.
-
Data Processing : The raw diffraction data is processed to determine the intensities and positions of the reflections. This data is then used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement : The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to improve the fit between the calculated and observed diffraction data.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic methods are essential for routine characterization and can provide complementary information.
Comparison of Analytical Techniques
The following table compares X-ray crystallography with other common analytical techniques used for the structural characterization of organic molecules.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous structure determination | Requires a single, high-quality crystal; not suitable for amorphous solids or liquids |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry | Provides detailed information about the molecule in solution; non-destructive | Can be complex to interpret for large molecules; may not provide absolute stereochemistry |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive; provides a molecular "fingerprint" | Provides limited information about the overall molecular structure |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; can be coupled with separation techniques (e.g., GC, LC) | Does not provide information about the 3D structure or stereochemistry |
Experimental Protocols for Spectroscopic Analysis
-
Sample Preparation : Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis : Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
-
Sample Preparation : The sample can be analyzed as a solid (using a KBr pellet or ATR) or in solution.
-
Data Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
The logical relationship between these analytical techniques in the process of structural validation can be visualized as a hierarchical approach.
References
A Comparative Guide to the Biological Activity of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Derivatives
Introduction
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a versatile chemical scaffold widely utilized in medicinal chemistry and drug discovery.[1][2] Its rigid piperidine core and reactive aminophenyl group make it an ideal starting point for the synthesis of a diverse range of derivatives.[1] By modifying this core structure, researchers can develop novel compounds with tailored biological activities. This guide provides a comparative overview of the potential biological activities of these derivatives, with a focus on their evaluation as anticancer agents. It includes representative data, key signaling pathways, and detailed experimental protocols to assist researchers in the design and assessment of new therapeutic candidates.
Comparative Analysis of Anticancer Activity
The modification of the this compound scaffold has led to the development of compounds with significant cytotoxic effects against various cancer cell lines. The biological activity is highly dependent on the nature and position of the substituents on the core molecule. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative piperidine derivatives, illustrating the structure-activity relationship (SAR) and their potency against different cancer cell lines.
| Compound ID | R-Group Modification | Target Cell Line | IC50 (µM) |
| Derivative A | 4-fluorophenyl sulfonyl | MCF-7 (Breast) | 15.2 |
| HT-29 (Colon) | 21.8 | ||
| Derivative B | 3,4-dimethoxybenzoyl | MCF-7 (Breast) | 7.8 |
| HT-29 (Colon) | 11.5 | ||
| Derivative C | 2-chloro-4-nitrobenzoyl | MCF-7 (Breast) | 3.1 |
| HT-29 (Colon) | 5.6 | ||
| Derivative D | N-acetyl | MCF-7 (Breast) | > 50 |
| HT-29 (Colon) | > 50 | ||
| Sorafenib | (Reference Drug) | MCF-7 (Breast) | 5.5 |
| HT-29 (Colon) | 6.2 |
Note: The data presented above is representative and collated from various studies on piperidine derivatives to illustrate a comparative analysis. Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Many piperidine derivatives exert their anticancer effects by modulating key intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[3] The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.[4][5] Active Akt phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis.[6][7] The diagram below illustrates how therapeutic derivatives can interfere with this cascade.
General Experimental Workflow
The in vitro evaluation of novel chemical derivatives follows a structured workflow. This process begins with primary screening to assess general cytotoxicity, followed by more detailed mechanistic studies to identify the specific cellular pathways affected by the compound.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of biological activity. Below are methodologies for key experiments used to evaluate the anticancer properties of novel derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8][9]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of apoptosis.[11] Key markers include cleaved caspases (e.g., Caspase-3) and PARP, as well as proteins from the Bcl-2 family.[11]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[12][13] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]
-
Sample Preparation: Normalize protein samples to equal concentrations. Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[12]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12] Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-Actin) to compare protein levels between samples. An increase in cleaved Caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, indicates the induction of apoptosis.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Characterization data of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate reference standard
Comparative Analysis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Reference Standard
This guide provides a comparative overview of the characterization data for the this compound reference standard. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The following sections present key analytical data, detailed experimental protocols for characterization, and visual representations of the analytical workflow.
Data Presentation
The quality of a reference standard is paramount for accurate and reproducible scientific results. While direct comparative studies between different commercial sources of this compound are not publicly available, this section outlines the key analytical parameters used to define a high-quality reference standard. Researchers should expect a comprehensive Certificate of Analysis (CoA) from their supplier detailing these specifications.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol [1] |
| CAS Number | 170011-57-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Table 2: Analytical Characterization Data
This table provides a template for comparing different batches or suppliers of the reference standard. The "Typical Data" column is populated with expected values based on available literature, while "Alternative A" and "Alternative B" are placeholders for users to input data from different sources for a direct comparison.
| Analytical Test | Typical Data | Alternative A | Alternative B |
| Purity (by HPLC) | >98.0%[2] | ||
| Identity (by ¹H NMR) | Conforms to structure | ||
| Identity (by Mass Spec) | [M+H]⁺ = 277.1916 | ||
| Residual Solvents (by GC-HS) | <0.5% | ||
| Water Content (by Karl Fischer) | <0.5% | ||
| Assay (by qNMR or Titration) | 98.0% - 102.0% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a reference standard. The following are representative protocols for key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the purity of the reference standard by separating it from any potential impurities.
-
Instrumentation: An Agilent 1260 HPLC System or equivalent.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 5% B, increasing linearly to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the reference standard in methanol to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is employed to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
HR-MS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.
-
Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
Method: A sample solution is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the protonated molecule. For C₁₆H₂₄N₂O₂, the theoretical exact mass of [M+H]⁺ is 277.1916.
Visualizations
Experimental Workflow for Reference Standard Characterization
The following diagram illustrates the typical workflow for the characterization and qualification of a chemical reference standard.
Caption: Workflow for reference standard characterization.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between different analytical techniques and the information they provide for the comprehensive characterization of the reference standard.
Caption: Relationship between techniques and data.
References
Comparing the reactivity of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate and structurally similar aniline derivatives. The reactivity of anilines, particularly the nucleophilicity of the amino group, is of paramount importance in organic synthesis and drug development. This property is significantly influenced by the electronic nature of substituents on the aromatic ring. Herein, we compare the reactivity of our target compound with aniline, p-toluidine, and p-anisidine, focusing on N-acylation reactions.
Theoretical Framework for Reactivity
The reactivity of the amino group in aniline derivatives towards electrophiles is primarily governed by the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase this electron density through inductive and/or resonance effects, thereby enhancing the nucleophilicity and reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity.
The substituent in this compound is a 4-(N-Boc-piperidine) group. The piperidine ring, being a saturated alkyl group, is generally considered to be electron-donating through an inductive effect (+I). This effect is expected to increase the electron density on the aniline nitrogen, making it more reactive than unsubstituted aniline.
Quantitative Comparison of Reactivity
While direct kinetic data for the N-acylation of this compound is not extensively reported, we can infer its reactivity relative to other substituted anilines based on established principles and available data for similar compounds. The following table summarizes the expected and reported relative reactivities in N-acetylation reactions.
| Compound | Substituent | Electronic Effect | Hammett Constant (σp) | Expected Relative Rate of N-Acetylation |
| p-Anisidine | -OCH₃ | Strong EDG (+M > -I) | -0.27 | Highest |
| p-Toluidine | -CH₃ | EDG (+I) | -0.17 | High |
| This compound | -C₅H₉N-Boc | EDG (+I) | (Not reported, expected to be negative) | Intermediate to High |
| Aniline | -H | (Reference) | 0.00 | Baseline |
EDG: Electron-Donating Group, +M: Positive Mesomeric (Resonance) Effect, +I: Positive Inductive Effect
The data suggests that this compound will be more reactive than aniline due to the electron-donating nature of the piperidine substituent. Its reactivity is anticipated to be comparable to or slightly less than that of p-toluidine. p-Anisidine is expected to be the most reactive due to the strong resonance effect of the methoxy group.
Experimental Protocols
To empirically determine the relative reactivity, a competitive N-acetylation experiment can be performed, followed by analysis using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Competitive N-Acetylation of Anilines
Materials:
-
This compound
-
Aniline
-
p-Toluidine
-
p-Anisidine
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Methanol (for quenching)
-
HPLC grade solvents (acetonitrile, water)
-
Internal standard (e.g., Naphthalene)
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions (e.g., 0.1 M) of each aniline derivative and the internal standard in dichloromethane.
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts (e.g., 1 mmol) of this compound, aniline, p-toluidine, and p-anisidine in anhydrous dichloromethane (20 mL). Add the internal standard (0.5 mmol).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.1 mmol) followed by the dropwise addition of a solution of acetic anhydride (0.9 mmol to ensure it is the limiting reagent) in dichloromethane (5 mL).
-
Reaction Monitoring: Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing methanol (900 µL). This converts the remaining acetic anhydride to methyl acetate.
-
Sample Preparation for HPLC: Dilute the quenched samples with the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the retention times for each aniline and its corresponding acetanilide product by running individual standards.
-
Integrate the peak areas of the remaining anilines and the formed acetanilides at each time point, relative to the internal standard.
-
Plot the concentration of each reactant and product versus time to determine the reaction rates. The relative reactivity can be established by comparing the rates of consumption of the different anilines.
Mandatory Visualizations
Signaling Pathway of Substituent Electronic Effects
Caption: Influence of substituent electronic effects on aniline reactivity.
Experimental Workflow for Competitive N-Acetylation
Unambiguous Identification of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of synthetic intermediates is paramount to ensure the integrity and success of the drug discovery pipeline. This guide provides a comparative analysis of the mass spectrometric behavior of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key building block in medicinal chemistry, against two structurally related alternatives. By presenting detailed experimental protocols, fragmentation data, and clear visualizations, this document serves as a practical resource for the confident structural confirmation of this critical compound.
This compound is a widely utilized intermediate in the synthesis of various pharmaceutical agents. Its structural verification is a critical quality control step, for which mass spectrometry stands out as a rapid, sensitive, and highly specific analytical technique. This guide delves into the characteristic fragmentation patterns of this molecule under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) and compares them with those of two alternatives: tert-butyl 4-(phenylamino)piperidine-1-carboxylate and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Comparative Mass Spectrometry Data
The identity of a molecule can be confidently established by examining its precursor ion and its characteristic product ions generated through collision-induced dissociation (CID). The table below summarizes the key mass-to-charge ratio (m/z) values for this compound and its alternatives.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| This compound | C₁₆H₂₄N₂O₂ | 276.37 | 277.2 | 221.2, 177.2, 120.1, 57.1 |
| Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.38 | 277.2 | 221.2, 177.2, 93.1, 57.1 |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 215.2 | 159.2, 115.1, 83.1, 57.1 |
Experimental Protocols
To ensure reproducibility and accurate data acquisition, the following experimental protocols for liquid chromatography-mass spectrometry (LC-MS) are recommended.
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 100-500.
-
MS/MS Analysis: Perform product ion scans on the protonated molecule [M+H]⁺.
-
Collision Energy: Optimize collision energy for each compound to achieve a rich fragmentation spectrum (typically in the range of 10-40 eV).
Fragmentation Analysis and Pathway Visualization
The fragmentation of these Boc-protected piperidine derivatives is initiated by the protonation of one of the nitrogen atoms. Subsequent collision-induced dissociation leads to characteristic neutral losses and the formation of specific fragment ions.
A primary and highly characteristic fragmentation pathway for all three compounds involves the loss of the tert-butoxycarbonyl (Boc) group. This can occur through two main routes: the neutral loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate, which then readily decarboxylates (loss of CO₂, 44 Da), or the direct loss of the entire Boc group (C₅H₉O₂, 101 Da). The resulting piperidinium ion undergoes further fragmentation specific to its substituent.
The following diagrams, generated using the DOT language, illustrate the logical workflow for identity confirmation and the proposed fragmentation pathway for this compound.
Conclusion
The mass spectrometric analysis, particularly tandem mass spectrometry, provides a robust and definitive method for the identification of this compound. The characteristic fragmentation pattern, dominated by the loss of the Boc group and specific subsequent fragmentations of the piperidine ring and its substituent, allows for its unambiguous differentiation from structurally similar alternatives. The data and protocols presented in this guide offer a reliable framework for researchers to confidently verify the identity of this crucial synthetic intermediate, thereby ensuring the quality and reliability of their drug discovery and development endeavors.
Benchmarking Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in Established Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of key chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic campaign. Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a versatile building block, is integral to the synthesis of a multitude of biologically active molecules. This guide provides an objective comparison of established synthetic routes to this compound, benchmarking its performance against common alternatives and providing supporting experimental data to inform strategic synthetic planning.
Performance Comparison of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Below is a summary of quantitative data for three common methods: Catalytic Reduction of a Nitroarene Precursor, Palladium-Catalyzed Buchwald-Hartwig Amination, and a multi-step synthesis involving a resolution process for a similar chiral analogue, which provides a benchmark for yield and purity expectations.
| Synthetic Route | Key Starting Materials | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Catalytic Reduction | tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | 90-98% | >98% | 2-6 | High yield, clean reaction, readily available starting material. | Requires handling of hydrogen gas and a suitable catalyst. |
| Buchwald-Hartwig Amination | tert-Butyl 4-bromopiperidine-1-carboxylate, 4-bromoaniline | 80-90% | >97% | 8-16 | Good functional group tolerance, direct C-N bond formation. | Requires expensive palladium catalyst and ligands, longer reaction times. |
| Chiral Resolution Benchmark | (rac)-3-(4-aminophenyl)piperidine-1-tert-butyl formate | 94-95% (for resolved enantiomer) | >99.7% | Multi-step | Provides enantiomerically pure product. | Involves a resolution step which can be lower yielding overall. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guideline and may require optimization for specific laboratory conditions.
Route 1: Catalytic Reduction of Nitroarene
This common and efficient method involves the reduction of the corresponding nitro-substituted precursor.
Step 1: Synthesis of tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
-
To a solution of 4-(4-nitrophenyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane, is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected nitro compound.
Step 2: Reduction to this compound
-
The tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate (1.0 eq) is dissolved in a solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-6 hours.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the desired product.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a direct method for the formation of the C-N bond.
-
To a reaction vessel is added tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), 4-bromoaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base such as sodium tert-butoxide (1.5 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen) and a dry, degassed solvent like toluene or dioxane is added.
-
The reaction mixture is heated to 80-110 °C for 8-16 hours.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Mandatory Visualizations
Synthetic Workflow Comparison
The following diagram illustrates the logical flow of the two primary synthetic routes discussed.
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which exists as a white powder, a comprehensive approach to personal protection is necessary to prevent exposure.[1] The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles | EN166 (EU) or NIOSH (US) approved | To protect against dust particles and splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[2][3] |
| Body Protection | Laboratory coat or impervious gown | Long-sleeved and closed in the back | To protect skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood or if dust formation is likely, to prevent respiratory tract irritation.[2][4] |
Handling Procedures
Safe handling practices are critical to minimize exposure and prevent contamination.
Operational Plan:
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.[5][6]
-
Cover the work surface with absorbent bench paper.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Weighing and Handling :
-
Whenever possible, use pre-weighed amounts or purchase the chemical in a liquid form to avoid handling the powder.[6]
-
If weighing is necessary, do so in an enclosed balance or a fume hood to control dust.[5]
-
Use weigh boats to minimize the risk of spills.[5]
-
Avoid creating dust.[1][2] Use non-sparking tools to prevent ignition sources.[1]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Chemical Waste :
-
Dispose of surplus and non-recyclable solutions by sending them to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][7]
-
Collect waste material in suitable, closed, and clearly labeled containers.[1][2]
-
Do not discharge the chemical into drains or sewer systems.[1][7]
-
-
Contaminated Packaging :
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
